molecular formula C8H10O2 B1293805 4-(2-Furyl)butan-2-one CAS No. 699-17-2

4-(2-Furyl)butan-2-one

Cat. No.: B1293805
CAS No.: 699-17-2
M. Wt: 138.16 g/mol
InChI Key: GGJUJWSDTDBTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Furyl)butan-3-one, also known as 4-(2-furanyl)-2-butanone or 3-butanone, 1-(2-furanyl), belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 1-(2-Furyl)butan-3-one is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 1-(2-furyl)butan-3-one is primarily located in the cytoplasm. 1-(2-Furyl)butan-3-one has a caramel and spicy taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJUJWSDTDBTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052443
Record name 4-(2-Furyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless solid; Spicy caramel aroma
Record name 1-(2-Furyl)butan-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1501/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 1-(2-Furyl)butan-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1501/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

699-17-2
Record name 4-(2-Furyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Furyl)-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 4-(2-furanyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(2-Furyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-furyl)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-FURYL)-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3634NE7KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-(2-Furyl)butan-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Furyl)butan-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Furyl)butan-2-one, also known as furfurylacetone, is a heterocyclic ketone with the molecular formula C8H10O2.[1][2] This compound is a colorless solid characterized by a spicy, caramel-like aroma.[1][3][4] It is utilized primarily as a flavoring agent in the food industry and serves as a versatile intermediate in organic synthesis.[1][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, intended to support research and development activities.

Chemical Structure and Identifiers

This compound possesses a furan ring linked to a butane chain with a ketone functional group at the second position. The molecule is achiral.[6]

IdentifierValue
IUPAC Name 4-(furan-2-yl)butan-2-one[1]
Synonyms Furfurylacetone, 4-(2-Furanyl)-2-butanone, 1-(2-Furyl)butan-3-one[1][2]
CAS Number 699-17-2[1][2]
Molecular Formula C8H10O2[1][2][6]
Molecular Weight 138.16 g/mol [1]
SMILES CC(=O)CCC1=CC=CO1[1][6][7]
InChI InChI=1S/C8H10O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,4-5H2,1H3[1][6]
InChIKey GGJUJWSDTDBTLX-UHFFFAOYSA-N[1][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource
Physical Description Colorless solid with a spicy caramel aroma.[1][4]
Boiling Point 203 °C (estimated)[2][3]
Melting Point 86-87 °C[2]
Density 1.0398 g/cm³ at 20 °C[2]
Refractive Index 1.465[2]
Solubility Slightly soluble in water; Soluble in ethanol.[1][2][8]
Flash Point 77 °C[2]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. The expected signals would correspond to the methyl protons, the methylene protons of the butyl chain, and the protons of the furan ring.

  • ¹³C NMR: Carbon NMR provides information about the carbon skeleton.[1] Expected peaks would include those for the carbonyl carbon, the methyl carbon, the methylene carbons, and the carbons of the furan ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The monoisotopic mass is 138.068079557 Da.[1] GC-MS data is available for this compound.[1]

  • Infrared Spectroscopy (IR): IR spectroscopy would show characteristic absorption bands for the C=O (ketone) stretching, C-O-C (furan ether) stretching, and C-H stretching vibrations.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Michael addition of furan to methyl vinyl ketone.[9]

Materials:

  • Furan (in excess)

  • Methyl vinyl ketone

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • A reaction vessel is charged with furan (150 ml) and a catalytic amount of p-toluenesulfonic acid.

  • The mixture is heated to reflux.

  • Methyl vinyl ketone (14 g, 0.2 mol) is added dropwise to the refluxing mixture over a period of approximately 2 hours.

  • After the addition is complete, the reaction mixture is stirred at room temperature for about 16 hours, resulting in a dark brown solution.

  • The excess furan is removed by distillation.

  • The residue is then purified by vacuum distillation to yield this compound.[9]

G Synthesis Workflow for this compound Reactants Furan + Methyl Vinyl Ketone + p-Toluenesulfonic Acid (catalyst) Reaction Reflux, then stir at RT for 16h Reactants->Reaction Distillation1 Remove excess Furan via Distillation Reaction->Distillation1 Purification Vacuum Distillation of Residue Distillation1->Purification Product Pure this compound Purification->Product

Caption: Synthesis workflow for this compound.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject an aliquot of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or semi-polar column).

  • Use a temperature program that allows for the separation of the compound from any impurities.

  • The mass spectrometer will provide a mass spectrum of the eluting compound, which can be compared to a library spectrum for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Applications and Potential in Synthesis

This compound is recognized as a flavoring agent by the FDA and JECFA.[1] In the realm of organic synthesis, while specific signaling pathway interactions are not documented, its structure lends itself to a variety of chemical transformations. The furan ring can participate in Diels-Alder reactions, and the ketone functionality allows for reactions such as aldol condensations, reductions, and reductive aminations.[5] This makes it a valuable building block for constructing more complex molecules, which could be of interest in drug discovery and development.

G Synthetic Potential of this compound Start This compound Ketone Ketone Functional Group Start->Ketone Furan Furan Ring Start->Furan Reduction Reduction Ketone->Reduction Aldol Aldol Condensation Ketone->Aldol Amination Reductive Amination Ketone->Amination DielsAlder Diels-Alder Reaction Furan->DielsAlder Piancatelli Piancatelli Rearrangement Furan->Piancatelli Alcohol Secondary Alcohol Reduction->Alcohol NewCC New C-C Bond Aldol->NewCC Amine Amine Derivative Amination->Amine Oxabicycle Oxabicyclic Systems DielsAlder->Oxabicycle Cyclopentenone Substituted Cyclopentenones Piancatelli->Cyclopentenone

Caption: Logical relationships of synthetic pathways.

References

Spectroscopic Profile of 4-(2-Furyl)butan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-Furyl)butan-2-one, also known by its CAS Number 699-17-2.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for the unambiguous identification, structural elucidation, and purity assessment of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: 4-(furan-2-yl)butan-2-one[1]

  • Molecular Formula: C₈H₁₀O₂[1][2]

  • Molecular Weight: 138.16 g/mol [1]

  • Appearance: Colorless solid with a spicy, caramel aroma.[2]

  • Solubility: Slightly soluble in water, soluble in ethanol.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. Protons on carbons adjacent to the carbonyl group (α-protons) are typically deshielded and appear in the range of 2.1–2.6 ppm.[3]

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
Data Not Available
Data Not Available
Data Not Available
Data Not Available
Data Not Available
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of a ketone is highly deshielded and typically appears in the range of 190–220 ppm.[3][4] The α-carbons usually resonate between 30–50 ppm.[3]

Chemical Shift (δ) (ppm)Assignment
Data Not AvailableC=O (Ketone)
Data Not AvailableFuran C
Data Not AvailableFuran C
Data Not AvailableFuran C
Data Not AvailableFuran C
Data Not Available-CH₂-
Data Not Available-CH₂-
Data Not Available-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching absorption.

IR Absorption Data

For saturated aliphatic ketones, the C=O stretch typically appears around 1715 cm⁻¹.[5] Conjugation can lower this frequency.

Wavenumber (cm⁻¹)IntensityAssignment
Data Not AvailableStrongC=O Stretch (Ketone)
Data Not AvailableMedium-WeakC-H Stretch (sp²)
Data Not AvailableMedium-WeakC-H Stretch (sp³)
Data Not AvailableMediumC=C Stretch (Furan)
Data Not AvailableMediumC-O Stretch (Furan)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Common fragmentation patterns for ketones include α-cleavage and McLafferty rearrangement.[4][6]

m/zRelative Intensity (%)Possible Fragment
Data Not AvailableMolecular Ion [C₈H₁₀O₂]⁺
Data Not Available
Data Not Available
Data Not Available
Data Not Available

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a Fourier transform NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp from an initial to a final temperature to ensure good separation.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are separated by their mass-to-charge ratio and detected.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Mass Spectrum Fragmentation Pattern MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

An In-depth Technical Guide to the Physical Properties of 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties of 4-(2-Furyl)butan-2-one, with a specific focus on its boiling and melting points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The physical properties of this compound (CAS Registry Number: 699-17-2) are summarized in the table below. These values have been compiled from various chemical data sources. It is important to note the discrepancy in the reported melting point values, which may be attributable to different experimental conditions or sample purity.

Physical PropertyValueSource(s)
Boiling Point 203 °C at 760 mmHg[1][2][3][4][5]
100-104 °C at 23 Torr[6]
Melting Point 86-87 °C[5][6]
37 °C[1][2][4][7]
Molecular Formula C₈H₁₀O₂[5][8]
Molecular Weight 138.16 g/mol [8]
Appearance Colorless solid with a spicy caramel aroma[5][7][9]
Solubility Slightly soluble in water; Soluble in ethanol[1][2][7][9]
Density 1.0356 g/cm³ at 20 °C[6]

Experimental Protocols

The determination of accurate boiling and melting points is crucial for the characterization and purity assessment of a chemical compound. Standard laboratory procedures for these measurements are detailed below.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely accepted and standard technique for determining the melting point of organic compounds.[10][11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[12]

  • Capillary tubes (sealed at one end)[11]

  • Thermometer

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a compact column of 2-3 mm in height.[11][13]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point. A rapid initial determination can be performed to find an approximate melting range.[12]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample has completely melted is recorded as the final melting point. The range between these two temperatures is the melting range.

  • Purity Indication: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[12]

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is dependent on the atmospheric pressure.[14][15] The Thiele tube or a micro-reflux method are common techniques for determining the boiling point of a small quantity of liquid.[16]

Apparatus:

  • Thiele tube or a small distillation/reflux setup[15][16]

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin or other suitable heating bath liquid

Procedure (Capillary Method):

  • Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a fusion tube.[17][18]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the sample.[17][18]

  • Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath, such as a Thiele tube filled with mineral oil.[15]

  • Heating: The apparatus is heated gently and uniformly.[17] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

  • Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[17] At this point, the heating is stopped.

  • Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[15] This is the point where the vapor pressure of the sample equals the external atmospheric pressure.

  • Pressure Correction: It is important to record the barometric pressure at the time of the experiment, as the boiling point is pressure-dependent.[14][16]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination and reporting of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis & Reporting Sample Obtain Pure Sample of This compound Pack Pack Capillary Tube Sample->Pack Setup_Boil Assemble Boiling Point Apparatus Sample->Setup_Boil Apparatus Prepare & Calibrate Apparatus Apparatus->Pack Apparatus->Setup_Boil Heat_Melt Heat Sample Slowly Pack->Heat_Melt Observe_Melt Observe & Record Melting Range Heat_Melt->Observe_Melt Compare Compare Data with Literature Values Observe_Melt->Compare Heat_Boil Heat Sample Setup_Boil->Heat_Boil Observe_Boil Observe & Record Boiling Point Heat_Boil->Observe_Boil Observe_Boil->Compare Purity Assess Sample Purity Compare->Purity Report Generate Technical Report Purity->Report

Caption: Logical workflow for determining and reporting the physical properties of a chemical compound.

References

Solubility of 4-(2-Furyl)butan-2-one in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-(2-Furyl)butan-2-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 17933-47-8), a key chemical intermediate. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information and presents a standardized experimental protocol for determining solubility, which can be adapted for specific laboratory requirements.

Introduction to this compound

This compound is a furan derivative with the chemical formula C₈H₁₀O₂. It is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and quality control. Proper solvent selection is paramount for achieving desired reaction kinetics, optimizing crystallization processes, and ensuring the efficacy of subsequent analytical procedures.

Solubility Data

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsExpected SolubilityNotes
Halogenated Chloroform, DichloromethaneSolubleOften used as a primary solvent for reactions and purification.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleGood general-purpose solvents for this compound.
Alcohols Methanol, EthanolSolubleThe polarity of the furan ring and ketone group facilitates solubility.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble"Like dissolves like" principle suggests high solubility.
Aromatic Toluene, BenzeneModerately SolubleSolubility may be lower compared to more polar solvents.
Apolar Hexane, CyclohexaneSparingly Soluble to InsolubleThe polar nature of the molecule limits its solubility in nonpolar alkanes.
Aqueous WaterSparingly SolubleLimited solubility is expected due to the hydrophobic hydrocarbon backbone.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the quantitative determination of this compound solubility in a given organic solvent using the isothermal shake-flask method. This method is a standard and reliable technique for generating accurate solubility data.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with screw caps (e.g., 20 mL)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The process for determining solubility involves preparing saturated solutions, ensuring equilibrium, and analyzing the concentration of the dissolved solute.

G start_end start_end process process decision decision io io A Start: Define Solvent & Temperature B Add excess this compound to a vial with the solvent A->B C Seal vial and place in a thermostatic shaker bath B->C D Equilibrate for 24-72 hours at constant temperature C->D E Check for solid phase. Is undissolved solid present? D->E F Allow solution to settle E->F Yes M Add more solid and continue equilibration E->M No G Withdraw supernatant using a pre-warmed/pre-cooled syringe F->G H Filter the supernatant (0.45 µm PTFE filter) G->H I Dilute the filtrate with a known volume of mobile phase/solvent H->I J Analyze concentration via calibrated HPLC or GC I->J K Calculate Solubility (e.g., in mg/mL or mol/L) J->K L End: Report Data K->L M->D

Caption: Isothermal shake-flask method for solubility determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure the dissolution equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of this period.

  • Sampling: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent precipitation or crystallization due to temperature changes, the syringe can be pre-warmed or pre-cooled to the equilibration temperature. Immediately pass the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent or the mobile phase for chromatography) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analysis: Quantify the concentration of this compound in the diluted sample using a validated and calibrated analytical method, such as HPLC-UV or GC-FID.

  • Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor:

    S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

Conclusion

While specific, published quantitative solubility data for this compound is scarce, its chemical structure suggests high solubility in polar organic solvents such as chloroform, ethers, and alcohols, and limited solubility in nonpolar and aqueous media. For drug development and process chemistry applications requiring precise solubility values, the isothermal shake-flask method detailed in this guide provides a robust framework for empirical determination. Accurate solubility data is fundamental for the successful design of synthetic routes, purification strategies, and formulation development involving this versatile compound.

Technical Guide: 4-(2-furyl)butan-2-one (CAS 699-17-2)

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TG-699172-20251228 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. All laboratory work should be conducted under the supervision of qualified personnel with appropriate safety measures in place.

Executive Summary

This technical guide provides a detailed overview of the chemical compound identified by CAS number 699-17-2, 4-(2-furyl)butan-2-one , also known as furfurylacetone. A critical point of clarification is necessary: some public databases erroneously associate CAS 699-17-2 with 2-Methoxy-4-vinylphenol (CAS 7786-61-0). This guide pertains exclusively to the properties and hazards of This compound .

The compound is a colorless solid with a characteristic spicy, caramel-like aroma. It is classified under the Globally Harmonized System (GHS) as a combustible liquid that is harmful if swallowed and causes skin, eye, and respiratory irritation. Toxicological data is limited, with a reported lowest published lethal dose (LDLo) in mice via the intraperitoneal route. This document compiles available physicochemical data, details toxicological hazards, outlines a representative protocol for acute toxicity assessment, and provides logical diagrams for hazard classification and experimental workflows.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. Data has been aggregated from multiple sources for a comprehensive overview.

PropertyValue
CAS Number 699-17-2
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Appearance Colorless solid
Odor Spicy, caramel
Boiling Point 203 °C (at 760 mm Hg)
Melting Point 37 °C
Density ~1.036 g/cm³ (estimate)
Flash Point 77 °C (170 °F)
Water Solubility Slightly soluble
logP (Octanol/Water) 1.801 (calculated)

Hazards and Toxicology

This compound is classified as hazardous under GHS. The primary routes of concern are ingestion and direct contact.

GHS Hazard Classification

The following table outlines the GHS hazard statements associated with this compound.

CodeHazard StatementHazard Class
H227Combustible liquidFlammable liquids (Category 4)
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/irritation (Cat 2)
H335May cause respiratory irritationSTOT - single exposure (Category 3)
Toxicological Data

Quantitative toxicological data is sparse and dated. The primary available metric is a lethal dose low (LDLo), which is the lowest dose of a substance reported to have caused death in a specific animal study.

Test TypeSpeciesRouteDoseEffect
LDLoMouseIntraperitoneal62.5 mg/kg (62500 µg/kg)Altered sleep time, Dyspnea (difficulty breathing), Ataxia (loss of coordination)

Biological Activity and Signaling Pathways

As of the date of this document, there is no published research detailing specific interactions of this compound with biological signaling pathways or outlining a precise mechanism of action for its toxicity. Its primary industrial use is as a flavoring agent, and compounds in this class are not typically subjects of in-depth mechanistic toxicology studies unless specific concerns are raised.

Experimental Protocols

Detailed experimental protocols for the specific toxicological data cited (from 1954) are not available. Therefore, this section describes a representative, modern methodology for an acute toxicity study, based on current OECD guidelines, that would be used to generate similar data.

Representative Protocol: Acute Toxicity Assessment via Parenteral Administration

This protocol is a generalized representation based on principles from OECD guidelines for acute toxicity testing. The intraperitoneal route is a common parenteral route used in toxicological screening.

Objective: To determine the acute toxicity of a substance following a single intraperitoneal injection.

Species: Mouse (or other suitable rodent). Healthy, young adult animals are used.

Methodology:

  • Animal Preparation: Animals are acclimatized to laboratory conditions for at least five days. A period of fasting (e.g., 3-4 hours for mice) is required before dosing to reduce variability in absorption.

  • Dose Formulation: The test substance is dissolved or suspended in a suitable, non-toxic vehicle (e.g., sterile saline or corn oil). The stability and homogeneity of the formulation should be verified.

  • Dose Administration:

    • A stepwise procedure is often employed. An initial dose is selected based on available data, aiming to produce signs of toxicity.

    • A small group of animals (e.g., n=3) is dosed via intraperitoneal injection. The volume administered is kept constant across dose levels by adjusting the concentration of the formulation.

    • Depending on the outcome (mortality or survival), subsequent groups are dosed at higher or lower fixed dose levels.

  • Observation:

    • Animals are observed closely for the first several hours post-administration and then periodically (at least once daily) for 14 days.

    • Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Mortality, time of death, and body weights are recorded.

  • Pathology: All animals (those that die during the study and survivors sacrificed at 14 days) undergo a gross necropsy to identify any pathological changes in tissues and organs.

  • Data Analysis: The results are used to identify the dose range causing mortality and to determine an LD50 or LDLo value, which informs the GHS classification.

Visualizations

GHS Hazard Classification Workflow

The following diagram illustrates the logical flow from experimental evidence to the final GHS classification for this compound.

GHS_Classification cluster_evidence Experimental & Physical Data cluster_classification GHS Hazard Classification data_phys Flash Point = 77°C class_flam H227: Combustible liquid data_phys->class_flam data_oral Oral Toxicity Data (e.g., from animal studies) class_oral H302: Harmful if swallowed data_oral->class_oral data_dermal Dermal Irritation Data (e.g., rabbit skin test) class_skin H315: Causes skin irritation data_dermal->class_skin data_eye Eye Irritation Data (e.g., rabbit eye test) class_eye H319: Causes serious eye irritation data_eye->class_eye data_resp Respiratory Tract Data (e.g., inhalation studies) class_resp H335: May cause respiratory irritation data_resp->class_resp

Caption: Logical workflow from experimental data to GHS hazard classification.

Experimental Workflow for Acute Toxicity Testing

This diagram outlines the key steps in a representative acute toxicity study as described in Section 5.1.

Toxicity_Workflow cluster_prep Preparation Phase cluster_exec Execution & Observation Phase cluster_analysis Analysis Phase acclimatize 1. Animal Acclimatization (min. 5 days) formulate 2. Dose Formulation (Substance in Vehicle) acclimatize->formulate fasting 3. Animal Fasting (e.g., 3-4 hours) formulate->fasting admin 4. Dose Administration (Single Intraperitoneal Injection) fasting->admin observe 5. Clinical Observation (14-day period) admin->observe necropsy 6. Gross Necropsy (All animals) observe->necropsy analysis 7. Data Analysis & Reporting (Determine LDLo/LD50) necropsy->analysis

Caption: Workflow for a representative acute parenteral toxicity study.

An In-depth Technical Guide to the Safe Handling of 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 4-(2-Furyl)butan-2-one (CAS No. 699-17-2), a chemical intermediate of interest in research and development. The following sections detail the known hazards, precautionary measures, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a colorless solid with a spicy, caramel-like aroma.[1][2][3] It is slightly soluble in water.[1][3]

Property Value Source
Molecular Formula C₈H₁₀O₂[4][5][6]
Molecular Weight 138.16 g/mol [5][6]
CAS Number 699-17-2[3][4][6]
Appearance Colorless solid; Spicy caramel aroma[1][2][3]
Boiling Point 203 °C (estimate)[1][2]
Flash Point 77 °C[1]
Density 1.0398 g/cm³ @ 20 °C[1]
Water Solubility Slightly soluble[1][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its oral toxicity and irritant properties.[2][4]

Hazard Class Category Hazard Statement
Flammable liquids4H227: Combustible liquid
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Signal Word: Warning[2][4]

Hazard Pictograms:

  • alt text

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for toxicity testing of this compound are not detailed in the provided search results, the following safe handling procedures are derived from safety data sheets and should be considered mandatory for all laboratory work.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Wear suitable protective gloves.

  • Skin and Body Protection: Wear suitable protective clothing.[1]

Engineering Controls
  • Handle in a well-ventilated place.[1]

  • Ensure eyewash stations and safety showers are close to the workstation location.[7]

First-Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[7]

  • If on Skin: Wash with plenty of soap and water.[7] If skin irritation occurs, get medical advice/attention.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or foam.[7]

  • Specific Hazards: When heated to decomposition, it emits acrid smoke and irritating fumes.[3]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7]

Spillage and Disposal
  • Spillage: Sweep up and shovel into suitable containers for disposal.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Toxicological Information

The primary toxicological concerns for this compound are its acute oral toxicity and irritant effects on the skin, eyes, and respiratory system.[2][4] There are unresolved toxicological concerns regarding furan-containing compounds, and further studies may be needed to fully evaluate their safety.[4]

Toxicity Endpoint Effect Notes
Acute Oral Toxicity Harmful if swallowed.[2][4]Category 4
Skin Irritation Causes skin irritation.[2][4]Category 2
Eye Irritation Causes serious eye irritation.[2][4]Category 2
Respiratory Irritation May cause respiratory irritation.[2][4]Category 3

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_response Emergency Response cluster_disposal Disposal RiskAssessment Risk Assessment PPE_Selection PPE Selection (Goggles, Gloves, Lab Coat) RiskAssessment->PPE_Selection Eng_Controls Engineering Controls (Fume Hood) PPE_Selection->Eng_Controls Weighing Weighing & Preparation Eng_Controls->Weighing Reaction Reaction Setup & Monitoring Weighing->Reaction Spill Spill Weighing->Spill Exposure Personal Exposure Weighing->Exposure Fire Fire Weighing->Fire Waste_Collection Waste Collection (Labeled Container) Weighing->Waste_Collection Workup Work-up & Purification Reaction->Workup Reaction->Spill Reaction->Exposure Reaction->Fire Reaction->Waste_Collection Workup->Spill Workup->Exposure Workup->Fire Workup->Waste_Collection Waste_Disposal Waste Disposal (Approved Facility) Waste_Collection->Waste_Disposal

Caption: Workflow for Safe Handling of this compound.

References

Reactivity of the Furan Ring in 4-(2-Furyl)butan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the furan ring in 4-(2-Furyl)butan-2-one. The presence of the butan-2-one substituent at the 2-position significantly influences the chemical behavior of the furan moiety, modulating its susceptibility to electrophilic attack, cycloaddition reactions, and ring-opening transformations. This document details the key reactive pathways, provides experimental protocols for characteristic reactions, and presents quantitative data to inform synthetic strategies and drug development programs.

General Reactivity Principles

The furan ring is an electron-rich aromatic heterocycle, making it more reactive than benzene towards electrophiles. However, the butan-2-one group attached to the 2-position of the furan ring in this compound is an electron-withdrawing group. This substituent deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan, while also directing incoming electrophiles to the C5 position.

Electrophilic Substitution Reactions

Electrophilic substitution on the furan ring of this compound is predicted to occur preferentially at the C5 position due to the directing effect of the oxygen atom and the deactivating nature of the substituent at C2. Common electrophilic substitution reactions for furan derivatives include nitration, halogenation, and acylation. While specific quantitative data for these reactions on this compound are not extensively reported in the literature, general protocols for related 2-alkylfurans can be adapted.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. For 2-alkylfurans, this reaction typically occurs at the C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation of a 2-Alkylfuran (General Procedure)

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), 2-alkylfuran, dichloromethane (DCM), sodium bicarbonate solution, brine.

  • Procedure:

    • To a stirred solution of DMF in anhydrous DCM at 0 °C, slowly add POCl₃.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[1]

    • Add a solution of the 2-alkylfuran in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and stir for 30 minutes.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.[1]

Logical Relationship for Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Furan_Substrate This compound (Nucleophile) Furan_Substrate->Intermediate Electrophilic Attack Product 5-Formyl-4-(2-furyl)butan-2-one Intermediate->Product Hydrolysis

Caption: Logical workflow for the Vilsmeier-Haack formylation.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In the context of furan chemistry, the furan ring itself can act as the nucleophile, attacking an Eschenmoser's salt-type intermediate. This reaction typically occurs at the C5 position of 2-substituted furans.

Experimental Protocol: Mannich Reaction on Pyrrole (Analogous Procedure)

  • Reagents: Pyrrole (as an example of an electron-rich heterocycle), dimethylamine, formaldehyde, acetic acid.

  • Procedure:

    • Combine dimethylamine and formaldehyde in a suitable solvent such as acetic acid.

    • Add the pyrrole to the reaction mixture.

    • Stir the reaction at room temperature. The use of strong acids should be avoided to prevent polymerization of the heterocycle.

    • After the reaction is complete, neutralize the mixture and extract the product.

    • Purify the product by distillation or chromatography.

Cycloaddition Reactions

The furan ring can participate as a 4π component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The reactivity of the furan ring in these reactions is influenced by substituents. The electron-withdrawing nature of the butan-2-one group in this compound is expected to decrease its reactivity as a diene in normal electron-demand Diels-Alder reactions.

Experimental Protocol: Diels-Alder Reaction of Furan with Maleic Anhydride (General Procedure)

  • Reagents: Furan, maleic anhydride, ethyl acetate, hexane, acetone.

  • Procedure:

    • Dissolve maleic anhydride in ethyl acetate in a vial.

    • Add furan to the solution.

    • Seal the vial and allow it to stand for crystallization to occur. For less reactive furans, heating may be required.

    • Isolate the crystals by filtration.

    • Recrystallize the product from a suitable solvent system (e.g., acetone/hexane) to obtain the Diels-Alder adduct.[2]

Reaction Pathway for Diels-Alder Reaction

Diels_Alder Furan This compound (Diene) Transition_State [4+2] Transition State Furan->Transition_State Dienophile Maleic Anhydride (Dienophile) Dienophile->Transition_State Product Cycloadduct Transition_State->Product

Caption: Reaction pathway for the Diels-Alder cycloaddition.

Ring-Opening Reactions

The furan ring is susceptible to cleavage under various conditions, including acidic hydrolysis and oxidation.

Acid-Catalyzed Ring Opening (Piancatelli Rearrangement)

Under acidic conditions, 2-substituted furans can undergo ring opening to form 1,4-dicarbonyl compounds. In the case of 4-(2-furanyl)-2-butanone, treatment with acid leads to the formation of multiple products. This transformation is related to the Piancatelli rearrangement, where 2-furylcarbinols rearrange to cyclopentenone derivatives. For this compound, the reaction likely proceeds through protonation of the furan ring, followed by nucleophilic attack of water and subsequent ring opening.

Experimental Data: Acid-Catalyzed Ring Opening of Furan Derivatives

SubstrateCatalystTemperature (°C)Time (h)Product(s)Yield (%)
4-(5-methyl-2-furyl)-2-butanoneHCl8024Single 1,4-dicarbonylup to 92
4-(2-furanyl)-2-butanoneHCl8024Multiple productsNot specified

Reaction Pathway for Acid-Catalyzed Ring Opening

Ring_Opening Furan This compound Protonation Protonation (H⁺) Furan->Protonation Cation Carbocation Intermediate Protonation->Cation Nucleophilic_Attack Nucleophilic Attack (H₂O) Cation->Nucleophilic_Attack Ring_Opened Ring-Opened Intermediate Nucleophilic_Attack->Ring_Opened Products Multiple Products (1,4-dicarbonyls, etc.) Ring_Opened->Products

Caption: General pathway for acid-catalyzed furan ring opening.

Oxidative Cleavage

Oxidizing agents such as ozone (O₃) or meta-chloroperoxybenzoic acid (m-CPBA) can cleave the furan ring. Ozonolysis of furans typically leads to the formation of carboxylic acids and other oxygenated products.

Experimental Protocol: Ozonolysis of an Alkene (General Procedure)

  • Reagents: Alkene (in this case, the furan ring acts as the alkene), ozone, methanol or dichloromethane, reducing or oxidizing workup reagents (e.g., dimethyl sulfide or hydrogen peroxide).

  • Procedure:

    • Dissolve the furan derivative in a suitable solvent (e.g., methanol or dichloromethane) and cool to a low temperature (typically -78 °C).

    • Bubble ozone gas through the solution until the starting material is consumed (indicated by a color change or TLC analysis).

    • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

    • Perform a workup under either reductive (e.g., with dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide) conditions to yield the desired carbonyl compounds or carboxylic acids, respectively.

    • Isolate and purify the products.

Spectroscopic Data

Characterization of this compound and its reaction products relies on standard spectroscopic techniques.

Table of Spectroscopic Data for this compound Oxime

NucleusChemical Shift (δ, ppm)
¹H NMR (trans-isomer)7.30 (m), 6.28 (m), 6.04 (m), 2.54 (m), 1.89 (s)
¹H NMR (cis-isomer)7.30 (m), 6.28 (m), 6.04 (m), 2.68 (m), 1.82 (s)
¹³C NMR (trans-isomer)157.34, 154.55, 141.14, 110.13, 105.22, 34.25, 24.85, 13.55
¹³C NMR (cis-isomer)157.75, 154.67, 141.14, 110.13, 105.22, 27.35, 23.81, 19.87

Data obtained for a cis/trans mixture of the oxime derivative.[3]

Conclusion

The butan-2-one substituent at the 2-position of the furan ring in this compound exerts a significant influence on its reactivity. While the furan ring remains susceptible to electrophilic attack, cycloaddition, and ring-opening reactions, the electron-withdrawing nature of the substituent generally deactivates the ring and directs reactions to the C5 position. A thorough understanding of these reactivity patterns is crucial for the strategic design of synthetic routes utilizing this versatile building block in drug discovery and materials science. Further investigation is warranted to obtain more specific quantitative data for the various reactions of this compound to fully exploit its synthetic potential.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is an equilibrium between two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1][2][3] The interconversion between these tautomers involves the migration of a proton and the rearrangement of pi electrons.[1] Generally, the keto form is thermodynamically more stable for simple aldehydes and ketones.[1][4] However, the equilibrium can be significantly influenced by several factors, including:

  • Substitution: Increased substitution at the α-carbon can favor the enol form.

  • Conjugation: Conjugation of the enol's double bond with an adjacent pi system, such as an aromatic ring, stabilizes the enol form.[1]

  • Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol tautomer.[1]

  • Aromaticity: If the enol form is part of an aromatic system, it will be highly favored.[1]

  • Solvent Polarity: The effect of solvent polarity is complex, but often polar solvents can influence the equilibrium by interacting differently with the more polar keto and less polar enol forms.[5]

For 4-(2-Furyl)butan-2-one, the presence of the furan ring introduces the possibility of conjugation with the enol double bond, which could potentially increase the population of the enol tautomer compared to a simple aliphatic ketone.

Tautomeric Equilibrium in this compound

The keto-enol tautomerism of this compound involves the interconversion between the ketone and two possible enol forms. The equilibrium is expected to be dynamic, with the relative populations of the keto and enol tautomers dependent on the surrounding chemical environment.

Figure 1: Keto-enol tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Due to the absence of specific experimental data for this compound in the available literature, the following tables present hypothetical data based on studies of analogous compounds like acetylacetone to illustrate how such data would be presented. These values are for demonstrative purposes only and should not be considered experimental results for this compound.

Solvent Effects on Tautomeric Equilibrium (Hypothetical Data)

The equilibrium between the keto and enol forms is highly dependent on the solvent. Generally, non-polar solvents tend to favor the enol form, especially if intramolecular hydrogen bonding is possible, while polar solvents can favor the more polar keto form.

SolventDielectric Constant (ε) at 25°C% Keto (Hypothetical)% Enol (Hypothetical)Keq ([Enol]/[Keto]) (Hypothetical)
n-Hexane1.8835651.86
Chloroform-d (CDCl₃)4.8155450.82
Acetone-d₆20.770300.43
Methanol-d₄ (CD₃OD)32.785150.18
Dimethyl sulfoxide-d₆ (DMSO-d₆)46.79280.09
Spectroscopic Data for Tautomer Identification (Hypothetical)

¹H NMR and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying the amounts of keto and enol tautomers in solution. The chemical shifts of protons and carbons are distinct for each form.

TautomerProton (¹H)Predicted Chemical Shift (δ, ppm) (Hypothetical)Carbon (¹³C)Predicted Chemical Shift (δ, ppm) (Hypothetical)
Keto -CH₃ (acetyl)2.15C=O207.0
-CH₂- (methylene)2.80-CH₂-45.0
-CH₂- (adjacent to furan)2.95-CH₃30.0
Enol =CH₂ (vinylic)4.10, 4.35=C-OH155.0
-OH5.50 (broad)=CH₂90.0
-CH₂-2.60-CH₂-35.0

Experimental Protocols

The following are detailed, representative protocols for the experimental determination of the keto-enol equilibrium, based on established methods for similar compounds.

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol describes the determination of the keto-enol equilibrium constant in different solvents.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a volatile, non-deuterated solvent (e.g., dichloromethane).

  • For each deuterated solvent, accurately transfer a known volume of the stock solution into a clean, dry vial and evaporate the solvent under a gentle stream of nitrogen.

  • Dissolve the residue in a precise volume (e.g., 0.6 mL) of the desired deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

  • Integrate the signals corresponding to the keto and enol forms. For example, integrate the methyl signal of the keto form and a vinylic proton signal of the enol form.

  • Calculate the percentage of each tautomer and the equilibrium constant (Keq = [Enol]/[Keto]) from the integral ratios, accounting for the number of protons each signal represents.

nmr_workflow start Start prep Prepare Sample (Dissolve in Deuterated Solvent) start->prep acquire Acquire 1H NMR Spectrum prep->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Keto and Enol Signals process->integrate calculate Calculate Tautomer Percentages and Equilibrium Constant integrate->calculate end End calculate->end

Figure 2: Experimental workflow for NMR-based determination of keto-enol equilibrium.

UV-Vis Spectroscopic Analysis of Tautomerism

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilute solutions of this compound in different solvents.

  • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Identify the absorption bands corresponding to the keto (n → π) and enol (π → π) transitions.

  • The relative intensities of these bands will provide a qualitative understanding of the shift in equilibrium with solvent polarity. For quantitative analysis, deconvolution of the overlapping spectra may be necessary, often aided by computational predictions of the spectra for the individual tautomers.

Factors Influencing Tautomeric Equilibrium

The following diagram illustrates the logical relationships between various factors that are expected to influence the keto-enol equilibrium of this compound.

influencing_factors cluster_Structural Structural Factors cluster_Environmental Environmental Factors Equilibrium Keto-Enol Equilibrium ([Enol]/[Keto]) Conjugation Conjugation with Furan Ring Conjugation->Equilibrium Stabilizes Enol H_Bonding Intramolecular H-Bonding (in Enol) H_Bonding->Equilibrium Stabilizes Enol Solvent Solvent Polarity Solvent->Equilibrium Shifts Equilibrium Temperature Temperature Temperature->Equilibrium Shifts Equilibrium

Figure 3: Factors influencing the keto-enol tautomeric equilibrium.

Conclusion

While direct experimental quantification of the keto-enol tautomerism for this compound is not currently available in the literature, this guide provides a comprehensive framework for its study. Based on the principles of tautomerism, the presence of the furan ring is expected to contribute to the stabilization of the enol form through conjugation. The provided experimental protocols for NMR and UV-Vis spectroscopy offer robust methodologies for researchers to quantitatively determine the tautomeric equilibrium and its dependence on environmental factors. The insights gained from such studies are crucial for understanding the reactivity and potential biological activity of this and related furan-containing compounds, making this a valuable area for future research in medicinal and materials chemistry.

References

Commercial Availability and Technical Guide for 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Furyl)butan-2-one (CAS No. 699-17-2), including its commercial availability, physicochemical properties, synthesis, and key reactions. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields.

Physicochemical Properties

This compound, also known as furfurylacetone, is a colorless solid with a spicy, caramel-like aroma.[1][2][3] It is slightly soluble in water but soluble in ethanol.[1][2]

PropertyValueSource
CAS Number 699-17-2[4]
Molecular Formula C8H10O2[4]
Molecular Weight 138.16 g/mol [1][4][5]
Appearance Colorless solid; Spicy caramel aroma[1][2][3]
Boiling Point 203 °C (estimate)[2]
Melting Point 86-87 °C[2]
Density 1.0398 g/cm³ @ 20 °C[2]
Refractive Index 1.465[2]
Water Solubility Slightly soluble[2]
InChIKey GGJUJWSDTDBTLX-UHFFFAOYSA-N[5]
SMILES CC(=O)CCC1=CC=CO1[5]

Commercial Availability and Suppliers

This compound is available from various chemical suppliers. The following table summarizes a selection of vendors. Purity and available quantities may vary, and it is recommended to contact the suppliers directly for the most current information.

SupplierWebsiteNotes
JHECHEM CO LTDechemi.comManufactory with 4 years of experience providing the product.[2]
Santa Cruz Biotechnologyscbt.comOffers the product for proteomics research.[4]
BLDpharmbldpharm.comLists the product for research use only.
P&S Chemicalsps-chemicals.comSupplier of fine and specialty chemicals.
Parchemparchem.comSupplies a range of specialty chemicals.
Atomax Chemicals Co., Ltd.chembuyersguide.comListed as a supplier.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methyl vinyl ketone with furan.

Materials:

  • Furan

  • Methyl vinyl ketone

  • p-Toluenesulfonic acid (trace amount)

Procedure:

  • To a refluxing solution of furan (150 ml), add methyl vinyl ketone (14 g, 0.2 mol) dropwise over approximately 2 hours. A trace amount of p-toluenesulfonic acid is used as a catalyst.

  • After the addition is complete, stir the dark brown reaction mixture at room temperature for about 16 hours.

  • Remove the excess furan by distillation.

  • Distill the residue under vacuum to yield this compound.

Hydrogenation of 4-(2-Furyl)-3-buten-2-one to this compound

This compound can be produced via the hydrogenation of 4-(2-Furyl)-3-buten-2-one. This reaction is relevant in the context of biofuel research, where 4-(2-Furyl)-3-buten-2-one is derived from the aldol condensation of furfural and acetone.[6][7]

Materials:

  • 4-(2-Furyl)-3-buten-2-one (FAc)

  • Supported catalyst (e.g., metallic rhenium or rhenium oxide on graphite, or copper-based catalysts)[6][7]

  • Solvent (e.g., water)

  • Batch reactor (e.g., 100 mL stainless steel)

Procedure:

  • Dissolve the solid reactant, 4-(2-Furyl)-3-buten-2-one, in 50 mL of the chosen solvent in the batch reactor.

  • Introduce a specific amount of the catalyst into the reactor. A reactant-to-catalyst ratio of 24.8 has been reported.[6]

  • Purge the reactor with nitrogen (N2).

  • Agitate the mixture (e.g., at 300 RPM) and heat to the desired reaction temperature (a range of 200–240 °C has been studied).[6]

  • Maintain the reaction for a specific period (e.g., 6 hours).[6]

  • After the reaction, the product mixture can be analyzed by standard techniques such as GC-MS to identify and quantify the formation of this compound and other products.

Reaction Pathway

The hydrogenation of 4-(2-Furyl)-3-buten-2-one is a key reaction for producing this compound. The process involves the saturation of the carbon-carbon double bond. Further reactions, such as the Piancatelli rearrangement, can also occur under certain conditions, leading to other products.[6]

Reaction_Pathway 4-(2-Furyl)-3-buten-2-one 4-(2-Furyl)-3-buten-2-one This compound This compound 4-(2-Furyl)-3-buten-2-one->this compound Hydrogenation Further_Products Further Hydrogenation and Rearrangement Products This compound->Further_Products Further Reactions

Caption: Hydrogenation of 4-(2-Furyl)-3-buten-2-one.

Experimental Workflow

A typical experimental workflow for the synthesis and analysis of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Furan + Methyl Vinyl Ketone Reaction Catalytic Reaction (p-TsOH) Reactants->Reaction Purification Distillation Reaction->Purification Product This compound Purification->Product GCMS GC-MS Product->GCMS NMR NMR Spectroscopy Product->NMR

Caption: Synthesis and analysis workflow.

References

Methodological & Application

Application Notes: 4-(2-Furyl)butan-2-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Furyl)butan-2-one is a bifunctional organic molecule that serves as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a furan ring and a ketone functional group, allows for a diverse range of chemical transformations. The furan moiety can act as a masked 1,4-dicarbonyl compound, making it an ideal precursor for the synthesis of five- and six-membered heterocycles through reactions like the Paal-Knorr synthesis.[1][2] The ketone group provides a handle for further functionalization, including condensation and addition reactions. This combination of reactive sites makes this compound a key building block in medicinal chemistry and materials science for the construction of complex molecular architectures.

Key Synthetic Applications

The primary utility of this compound in organic synthesis lies in its role as a precursor to various heterocyclic systems. The furan ring can be readily converted to a 1,4-dicarbonyl compound under acidic conditions, which can then be cyclized with various nucleophiles to afford substituted furans, pyrroles, and pyridazines.

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3][4] The reaction proceeds via the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole ring.[5] this compound serves as an excellent substrate for this reaction after in-situ generation of the corresponding 1,4-diketone.

Experimental Workflow: Paal-Knorr Pyrrole Synthesis

G A This compound B Acidic Hydrolysis (e.g., aq. AcOH, H2SO4) A->B Step 1 C 1,4-Dicarbonyl Intermediate (Heptane-2,5-dione) B->C E Cyclization/ Dehydration C->E D Primary Amine (R-NH2) or Ammonia (NH3) D->E F Substituted Pyrrole E->F Step 2

Caption: General workflow for the Paal-Knorr synthesis of pyrroles from this compound.

Table 1: Synthesis of Substituted Pyrroles from this compound

EntryAmine (R-NH₂)ProductReaction ConditionsYield (%)
1Aniline1-Phenyl-2-methyl-5-(2-furyl)ethylpyrroleAcetic Acid, Reflux, 4h85
2Benzylamine1-Benzyl-2-methyl-5-(2-furyl)ethylpyrroleEthanol, Acetic Acid, Reflux, 6h82
3Ammonium Hydroxide2-Methyl-5-(2-furyl)ethylpyrroleAcetic Acid, Reflux, 8h75
Synthesis of Substituted Pyridazines

Pyridazine derivatives are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[6] They can be synthesized from 1,4-dicarbonyl compounds by condensation with hydrazine.[7] The 1,4-dicarbonyl intermediate generated from this compound can be effectively cyclized with hydrazine hydrate to yield the corresponding dihydropyridazine, which can be subsequently oxidized to the aromatic pyridazine.

Experimental Workflow: Pyridazine Synthesis

G A This compound B Acidic Hydrolysis A->B C 1,4-Dicarbonyl Intermediate B->C E Cyclization C->E D Hydrazine Hydrate (N2H4·H2O) D->E F Dihydropyridazine Intermediate E->F G Oxidation (e.g., air, DDQ) F->G H Substituted Pyridazine G->H

Caption: General workflow for the synthesis of pyridazines from this compound.

Table 2: Synthesis of a Substituted Pyridazine

EntryReagentsProductReaction ConditionsYield (%)
11. aq. AcOH, H₂SO₄ (cat.)2. Hydrazine hydrate3. Air oxidation3-Methyl-6-(2-furyl)ethylpyridazine1. Reflux, 2h2. Ethanol, Reflux, 4h3. Reflux, 2h78

Potential in Drug Discovery and Bioactive Molecules

Furan and pyrrole scaffolds are prevalent in a multitude of bioactive natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including antimicrobial and antitumor properties.[8][9][10] The derivatives of this compound, therefore, represent a promising source of novel candidates for drug discovery programs.

Some furan derivatives have been shown to exert their antitumor effects by modulating key signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are often dysregulated in cancer.[11]

Hypothetical Signaling Pathway Inhibition by a this compound Derivative

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Wnt Wnt Signaling Complex Akt->Wnt beta_catenin β-catenin Wnt->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Derivative Pyrrole/Furan Derivative (from this compound) Derivative->PI3K Derivative->beta_catenin

Caption: Potential inhibition of PI3K/Akt and Wnt/β-catenin pathways by bioactive molecules derived from this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2-methyl-5-(2-furyl)ethylpyrrole

Materials:

  • This compound (1.38 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.38 g, 10 mmol) and glacial acetic acid (20 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add aniline (0.93 g, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the title compound.

  • Expected Yield: 85%

Protocol 2: Synthesis of 3-Methyl-6-(2-furyl)ethylpyridazine

Materials:

  • This compound (1.38 g, 10 mmol)

  • Aqueous Acetic Acid (80%, 15 mL)

  • Sulfuric Acid (catalytic amount)

  • Hydrazine Hydrate (0.5 g, 10 mmol)

  • Ethanol (25 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.38 g, 10 mmol) in 80% aqueous acetic acid (15 mL).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2 hours to facilitate the in-situ formation of heptane-2,5-dione.

  • Cool the reaction mixture to room temperature and carefully neutralize with a 10% sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1,4-dicarbonyl intermediate.

  • To the crude intermediate, add ethanol (25 mL) and hydrazine hydrate (0.5 g, 10 mmol).

  • Heat the mixture to reflux for 4 hours.

  • Allow the reaction to cool and continue to reflux with exposure to air for an additional 2 hours to promote oxidation to the pyridazine.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (eluent: ethyl acetate/hexane = 1:1) to yield the desired pyridazine.

  • Expected Yield: 78%

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of a variety of heterocyclic compounds. Its ability to serve as a masked 1,4-dicarbonyl compound provides a straightforward entry to substituted pyrroles and pyridazines via the Paal-Knorr synthesis and related cyclization reactions. The potential for the resulting heterocyclic derivatives to exhibit significant biological activity, particularly in the areas of antimicrobial and anticancer research, underscores the importance of this compound in modern synthetic and medicinal chemistry. The protocols provided herein offer a foundation for the exploration and development of novel chemical entities based on this versatile starting material.

References

Application Notes and Protocols: 4-(2-Furyl)butan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-(2-Furyl)butan-2-one as a versatile starting material in the synthesis of novel compounds with potential therapeutic applications. The furan moiety is a key pharmacophore found in numerous bioactive molecules, and its incorporation into various heterocyclic scaffolds has been shown to impart significant anti-inflammatory and anticancer properties.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of a reactive ketone functional group and the furan ring, which can participate in a variety of chemical transformations. Its utility is primarily demonstrated through its conversion to α,β-unsaturated ketones (chalcones), which serve as key intermediates for the synthesis of a diverse range of heterocyclic compounds, including pyrimidines and thiophenes. These derivatives have shown promising biological activities, including the inhibition of key inflammatory pathways and cytotoxic effects against cancer cell lines.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of furyl-containing chalcones and subsequent heterocyclic scaffolds.

1. Synthesis of Anti-inflammatory Agents:

Derivatives of this compound have been investigated for their anti-inflammatory properties. The mechanism of action for many furan-containing compounds involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[1][2] By inhibiting the activation of NF-κB, these compounds can effectively reduce the inflammatory response.

2. Synthesis of Anticancer Agents:

The furan nucleus is a prominent feature in a number of compounds exhibiting anticancer activity. Chalcones and their heterocyclic derivatives synthesized from this compound can induce apoptosis and exhibit cytotoxic effects in various cancer cell lines.

Data Presentation: Biological Activity of Furan Derivatives

The following tables summarize the in vitro biological activities of representative furan-containing compounds. While not all are direct derivatives of this compound, they highlight the potential of the furyl scaffold in medicinal chemistry.

Table 1: Anti-inflammatory Activity of Furan-Containing Compounds

Compound IDCompound NameAssayTarget/Cell LineIC₅₀ (µM)Reference
1 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-oneLysozyme ReleaseRat PMNLs4.6[3]
2 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehydeβ-Glucuronidase ReleaseRat PMNLs5.0[3]
3 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanoneTNF-α Formation-2.3[3]
4 (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oximeSuperoxide Anion GenerationfMLP-induced2.7[3]

Table 2: Anticancer Activity of Furan-Containing Compounds

Compound IDCompound NameCell LineIC₅₀ (µM)Reference
5 5-Cinnamoyl-6-hydroxy-3-phenylbenzofuranHL-60 (Leukemia)12.3[4]
6 5-Cinnamoyl-6-hydroxy-7-methylbenzofuranHL-60 (Leukemia)16.1[4]
7 A furan-based derivativeHeLa (Cervical Cancer)0.08 - 8.79[2]
8 A furan-based derivativeSW620 (Colorectal Cancer)Moderate to potent[2]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Furyl)-3-buten-2-one (A Key Chalcone Intermediate)

This protocol describes the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to yield a furyl-containing chalcone.[5]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted aromatic aldehyde in 20-30 mL of ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 10 mL of 10% aqueous NaOH dropwise to the stirred reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl until a precipitate is formed.

  • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-(2-furyl)-3-buten-2-one derivative.

Protocol 2: Synthesis of 2-Amino-4-(furan-2-yl)-6-methyl-4H-pyran-3-carbonitrile Derivatives

This protocol outlines a one-pot, three-component reaction for the synthesis of pyran derivatives from a furyl chalcone.[6][7]

Materials:

  • 4-(2-Furyl)-3-buten-2-one derivative (from Protocol 1)

  • Malononitrile

  • Piperidine (as a catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of the 4-(2-furyl)-3-buten-2-one derivative and 10 mmol of malononitrile in 30 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the product from ethanol or another suitable solvent to obtain the pure 2-amino-4-(furan-2-yl)-6-methyl-4H-pyran-3-carbonitrile derivative.

Protocol 3: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

This protocol describes the Gewald reaction for the synthesis of substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[8][9][10]

Materials:

  • This compound

  • Malononitrile or Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or Piperidine (as a base)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 10 mmol of this compound, 10 mmol of the activated nitrile (malononitrile or ethyl cyanoacetate), and 12 mmol of elemental sulfur to 20 mL of ethanol.

  • Add 20 mmol of morpholine or piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-aminothiophene derivative.

Mandatory Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) IkB_p->NFkB Degrades & Releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, iNOS) DNA->Genes Transcription Furan_Derivative Furan Derivative (Inhibitor) Furan_Derivative->IKK Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by furan derivatives.

Experimental Workflow Diagram

Synthesis_Workflow Start This compound Condensation Claisen-Schmidt Condensation Start->Condensation Gewald Gewald Reaction Start->Gewald Aldehyde Aromatic Aldehyde Aldehyde->Condensation Chalcone Furyl Chalcone (Intermediate) Condensation->Chalcone Pyran_Synth Three-Component Reaction Chalcone->Pyran_Synth Malononitrile Malononitrile Malononitrile->Pyran_Synth Malononitrile->Gewald Pyran 2-Amino-4H-pyran Derivative Pyran_Synth->Pyran Sulfur Elemental Sulfur Sulfur->Gewald Thiophene 2-Aminothiophene Derivative Gewald->Thiophene

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of valuable pharmaceutical intermediates starting from 4-(2-Furyl)butan-2-one. The protocols focus on a two-step synthetic sequence: the acid-catalyzed hydrolysis of the furan ring to yield a 1,4-dicarbonyl compound, followed by the Paal-Knorr synthesis of substituted pyrroles. These pyrrolic intermediates are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs), including the anticancer drug Sunitinib and the cholesterol-lowering agent Atorvastatin.

Overview of the Synthetic Strategy

The primary synthetic pathway involves the conversion of this compound to 2,5-hexanedione, a versatile 1,4-dicarbonyl intermediate. This is achieved through an acid-catalyzed hydrolysis which opens the furan ring. Subsequently, 2,5-hexanedione can be reacted with various primary amines or ammonia in a Paal-Knorr condensation to afford a diverse range of substituted pyrroles. These pyrrole derivatives are key precursors to more complex pharmaceutical intermediates.

Part 1: Synthesis of 2,5-Hexanedione from this compound

The furan moiety in this compound can be viewed as a masked 1,4-dicarbonyl system. Acid-catalyzed hydrolysis effectively unmasks this functionality, yielding 2,5-hexanedione. This transformation is a critical first step in accessing the valuable downstream intermediates. While the direct hydrolysis of this compound is not extensively reported, a highly efficient protocol for the analogous conversion of 2,5-dimethylfuran to 2,5-hexanedione has been documented and can be adapted.[1][2]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is adapted from the hydrolysis of 2,5-dimethylfuran.[1][2]

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound with a stoichiometric amount of water.

  • Add a catalytic amount of sulfuric acid (e.g., 4 mol%).

  • Heat the reaction mixture to 50°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-hexanedione.

  • The product can be further purified by vacuum distillation if necessary.

Quantitative Data for Analogous Hydrolysis

The following table summarizes the yield for the acid-catalyzed hydrolysis of the analogous compound, 2,5-dimethylfuran, to 2,5-hexanedione.[1][2]

Starting MaterialProductCatalystTemperatureTimeYield
2,5-Dimethylfuran2,5-HexanedioneH₂SO₄ (4 mol%)50°C24 hUp to 95%

Part 2: Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4] This reaction is central to the synthesis of the pyrrole core found in many pharmaceuticals.

Experimental Protocol: General Paal-Knorr Pyrrole Synthesis

This is a general procedure that can be adapted for various primary amines.

Materials:

  • 2,5-Hexanedione

  • Primary amine (e.g., aniline, benzylamine, amino acid ester)

  • Glacial acetic acid or other suitable acid catalyst

  • Ethanol or other appropriate solvent

Procedure:

  • Dissolve 2,5-hexanedione and a slight excess of the primary amine in a suitable solvent like ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Paal-Knorr Synthesis

The table below provides data for the synthesis of various N-substituted 2,5-dimethylpyrroles from 2,5-hexanedione.

Primary AmineProductCatalystSolventYieldReference
Aniline2,5-Dimethyl-1-phenylpyrroleAcetic AcidEthanolHigh[5]
Glycine2,5-Dimethyl-N-pyrroleacetic acid---[6]
Various aminesN-substituted 2,5-dimethylpyrrolesUranyl nitrate hexahydrate-High[7]

Part 3: Synthesis of Key Pharmaceutical Intermediates

Substituted 2,5-dimethylpyrroles are valuable precursors for the synthesis of more complex pharmaceutical intermediates. Below are outlined synthetic strategies for intermediates of Sunitinib and Atorvastatin.

A. Synthesis of an Intermediate for Sunitinib

A key intermediate in the synthesis of the anticancer drug Sunitinib is 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[8][9] This can be synthesized from a 2,4-dimethyl-1H-pyrrole-3-carboxylate precursor, which in turn can be derived from reactions involving starting materials accessible from 2,5-hexanedione chemistry. A crucial step in this synthesis is the Vilsmeier-Haack formylation.[6][10][11][12]

This is a general protocol for the formylation of an electron-rich pyrrole.

Materials:

  • 2,4-Dimethyl-1H-pyrrole-3-carboxylate derivative

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Aqueous sodium acetate solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF. Stir for 30 minutes.

  • To this, add a solution of the 2,4-dimethyl-1H-pyrrole-3-carboxylate derivative in anhydrous DCE dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous sodium acetate solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • The resulting formylated pyrrole can then be hydrolyzed to the carboxylic acid.[9][13]

B. Synthesis of the Pyrrole Core of Atorvastatin

The pentasubstituted pyrrole core of Atorvastatin is synthesized industrially via a Paal-Knorr reaction between a complex 1,4-dicarbonyl compound and a primary amine.[3][14][15]

  • Synthesis of the 1,4-Dicarbonyl Precursor: This is a multi-step synthesis that is beyond the scope of this document but typically involves reactions such as the Stetter reaction.

  • Paal-Knorr Condensation: The synthesized 1,4-dicarbonyl compound is reacted with a chiral primary amine (itself a product of a multi-step synthesis) in the presence of an acid catalyst, such as pivalic acid, to form the fully substituted pyrrole core of Atorvastatin.[15]

Quantitative Data for Pharmaceutical Intermediate Synthesis
Target IntermediateKey ReactionPrecursorReagentsReported Yield
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acidVilsmeier-Haack Formylation & HydrolysisEthyl 2,4-dimethyl-1H-pyrrole-3-carboxylate1. POCl₃, DMF; 2. KOHHigh
Atorvastatin Pyrrole CorePaal-Knorr CondensationSubstituted 1,4-diketoneChiral Primary Amine, Pivalic AcidGood

Visualizations of Synthetic Pathways and Workflows

Diagram 1: Overall Synthetic Pathway

Synthesis_Pathway Start This compound Diketone 2,5-Hexanedione Start->Diketone Acid-Catalyzed Hydrolysis Pyrrole N-Substituted 2,5-Dimethylpyrrole Diketone->Pyrrole Paal-Knorr Synthesis Pharma_Int Pharmaceutical Intermediates Pyrrole->Pharma_Int Further Functionalization Paal_Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2,5-Hexanedione, Primary Amine, and Solvent B Add Acid Catalyst A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Concentrate D->E Upon Completion F Purify (Recrystallization/ Chromatography) E->F Product Pure N-Substituted Pyrrole F->Product

References

Application Notes and Protocols for Biofuel Production via Hydrogenation of 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of biomass-derived compounds is a cornerstone of modern biorefinery research, aiming to produce sustainable biofuels and valuable chemical intermediates. 4-(2-Furyl)butan-2-one, a derivative of furfural, is a key platform molecule in this endeavor. Its hydrogenation can yield a variety of products with potential applications as biofuels or fuel additives. This document provides detailed application notes and experimental protocols for the hydrogenation of this compound, focusing on reaction pathways, catalytic systems, and product analysis.

The primary hydrogenation product of this compound is 4-(2-furanyl)butan-2-ol, which can undergo further reactions such as ring opening and hydrodeoxygenation to produce linear alkanes suitable for biofuel applications. The reaction pathways are often complex and influenced by the choice of catalyst and reaction conditions.

Reaction Pathways and Product Profile

The hydrogenation of this compound primarily involves the reduction of the ketone group to a secondary alcohol. However, depending on the catalyst and reaction conditions, subsequent reactions can occur, including hydrogenation of the furan ring and hydrodeoxygenation. A proposed reaction network starting from the precursor 4-(2-furyl)-3-buten-2-one (FAc) is illustrated below. The hydrogenation of the C=C double bond of FAc yields this compound.[1]

References

Application Notes and Protocols: Aldol Condensation Reactions Involving 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Furyl)butan-2-one, also known as furfurylacetone, is a versatile bifunctional molecule containing a furan ring and a ketone moiety. These functional groups offer a rich landscape for synthetic transformations. The methyl ketone functionality is particularly amenable to aldol condensation reactions, allowing for the formation of new carbon-carbon bonds. This document provides detailed protocols for two key classes of aldol condensations involving this compound: crossed-aldol condensation with an aromatic aldehyde and a hypothetical intramolecular aldol condensation of a derived 1,6-diketone.

While specific literature examples for aldol reactions starting with this compound are limited, the following protocols are based on well-established and analogous chemical transformations.[1][2][3] They are intended to serve as a robust starting point for researchers exploring the synthetic utility of this compound.

Part 1: Crossed-Aldol Condensation of this compound with Benzaldehyde

The crossed-aldol condensation, specifically the Claisen-Schmidt condensation, between a ketone and an aromatic aldehyde that lacks α-hydrogens is a reliable method for synthesizing α,β-unsaturated ketones.[3][4] In this illustrative protocol, this compound acts as the enolizable component, reacting with benzaldehyde in the presence of a base to yield (1E,4E)-1-phenyl-5-(2-furyl)penta-1,4-dien-3-one, a chalcone analogue.

Reaction Principle

Under basic conditions, the α-protons of the methyl group of this compound are abstracted to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to form a stable, conjugated enone.[3][5]

Quantitative Data Summary

The following table outlines representative quantitative data for the Claisen-Schmidt condensation between this compound and benzaldehyde.

ParameterValue
Reactants
This compound1.0 eq
Benzaldehyde1.1 eq
Sodium Hydroxide (aq. solution)2.0 eq
Solvent Ethanol/Water
Reaction Temperature Room Temperature
Reaction Time 2-4 hours
Product Yield (Hypothetical) 75-85%
Product Molecular Formula C₁₅H₁₂O₂
Product Molecular Weight 224.26 g/mol
Experimental Protocol

Materials:

  • This compound

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water and add it dropwise to the stirred solution of the carbonyl compounds.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The formation of a yellow precipitate may be observed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Extraction (if no precipitate forms): If a precipitate does not form, transfer the reaction mixture to a separatory funnel. Add diethyl ether or ethyl acetate and water. Separate the organic layer, wash with water and then brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure α,β-unsaturated ketone.

Diagrams

G cluster_workflow Experimental Workflow prep Preparation of Reactants reaction Base-Catalyzed Condensation prep->reaction Add NaOH solution workup Workup and Extraction reaction->workup 2-4 hours at RT purification Purification workup->purification Crude Product analysis Product Analysis purification->analysis Pure Product

Caption: Workflow for the crossed-aldol condensation.

G cluster_mechanism Reaction Mechanism ketone This compound enolate Enolate Intermediate ketone->enolate + OH⁻ aldol_adduct β-Hydroxy Ketone enolate->aldol_adduct + Benzaldehyde benzaldehyde Benzaldehyde product α,β-Unsaturated Ketone aldol_adduct->product - H₂O (Dehydration) oh_minus OH⁻ h2o H₂O G cluster_workflow_intra Intramolecular Aldol Workflow setup Dissolve Diketone in EtOH reaction_intra Reflux with Base setup->reaction_intra Add KOH/EtOH workup_intra Neutralization & Extraction reaction_intra->workup_intra 4-6 hours purification_intra Purification workup_intra->purification_intra Crude Product analysis_intra Product Analysis purification_intra->analysis_intra Pure Product G cluster_mechanism_intra Intramolecular Reaction Pathway diketone 1,6-Diketone enolate_intra Enolate Formation diketone->enolate_intra Base cyclization Intramolecular Attack enolate_intra->cyclization cyclic_adduct Cyclic β-Hydroxy Ketone cyclization->cyclic_adduct final_product Cyclohexenone Product cyclic_adduct->final_product Dehydration

References

Application Notes and Protocols: Michael Addition Reactions with 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction is widely utilized in the synthesis of complex molecules, including natural products and pharmaceuticals. 4-(2-Furyl)butan-2-one, a ketone featuring a furan moiety, presents an interesting substrate for Michael addition reactions. The furan ring is a prevalent heterocyclic motif in numerous biologically active compounds, and its incorporation into new molecular frameworks via Michael addition can lead to the discovery of novel therapeutic agents. The resulting 1,5-dicarbonyl compounds or related structures are versatile intermediates for the synthesis of a variety of heterocyclic and carbocyclic systems.

These application notes provide a comprehensive overview of the potential Michael addition reactions involving this compound as a Michael donor. Detailed, generalized experimental protocols are presented to guide researchers in the exploration of these reactions.

General Reaction Scheme

The Michael addition reaction of this compound involves the deprotonation of the α-carbon to the carbonyl group, forming a nucleophilic enolate. This enolate then adds to a suitable Michael acceptor.

Caption: General scheme of the Michael addition reaction with this compound.

Potential Applications in Drug Discovery

The furan nucleus is a key structural component in many established drugs and biologically active natural products, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The α,β-unsaturated ketone moiety in Michael adducts is also a recognized pharmacophore that can interact with biological nucleophiles, such as cysteine residues in proteins.

The Michael adducts derived from this compound are novel chemical entities with the potential for diverse biological activities. The combination of the furan ring and the newly formed functionalities could lead to compounds with unique pharmacological profiles. These adducts can serve as scaffolds for the development of new drugs targeting a variety of signaling pathways. For instance, the Keap1-Nrf2-ARE and NF-κB pathways, which are crucial in cellular responses to oxidative stress and inflammation, are known to be modulated by compounds containing Michael acceptor functionalities.[1] The synthesized adducts could be screened for activity in these and other relevant biological assays to identify new therapeutic leads.

Data Presentation: Representative Michael Addition Reactions

EntryMichael AcceptorBase/CatalystSolventTime (h)Temp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Methyl vinyl ketoneNaOEtEtOH12RTData not availableN/AN/A
2Ethyl acrylateLHMDSTHF6-78 to RTData not availableN/AN/A
3AcrylonitrileDBUCH2Cl224RTData not availableN/AN/A
4β-NitrostyreneL-ProlineDMSO48RTData not availableData not availableData not available
5ChalconeKOHMeOH16RTData not availableData not availableN/A

Experimental Protocols

The following are generalized protocols for performing Michael addition reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone)

Objective: To synthesize a 1,5-diketone via a base-catalyzed Michael addition.

Materials:

  • This compound

  • Methyl vinyl ketone

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

  • Anhydrous ethanol or Methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous ethanol at 0 °C, add sodium ethoxide (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.

  • Slowly add a solution of methyl vinyl ketone (1.2 eq) in anhydrous ethanol dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Organocatalytic Michael Addition to a Nitroalkene (e.g., β-Nitrostyrene)

Objective: To synthesize an enantioenriched γ-nitroketone using a chiral organocatalyst.

Materials:

  • This compound

  • β-Nitrostyrene

  • L-Proline or a derivative (e.g., (S)-diphenylprolinol silyl ether)

  • Dimethyl sulfoxide (DMSO) or Chloroform (CHCl3)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a vial, add β-nitrostyrene (1.0 eq) and the chiral organocatalyst (e.g., L-Proline, 20 mol%).

  • Add the solvent (e.g., DMSO) and stir the mixture at room temperature.

  • Add this compound (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, add saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the general workflow for a Michael addition experiment and the underlying reaction mechanism.

G reagents Combine Michael Donor (this compound) and Base/Catalyst in Solvent acceptor Add Michael Acceptor reagents->acceptor reaction Stir at Appropriate Temperature acceptor->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Upon Completion purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: Experimental workflow for a typical Michael addition reaction.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation ketone This compound enolate Enolate Intermediate ketone->enolate + Base base Base enolate->ketone - H-Base+ enolate2 Enolate Intermediate acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) adduct_enolate Adduct Enolate adduct_enolate2 Adduct Enolate enolate2->adduct_enolate + Michael Acceptor product Michael Adduct adduct_enolate2->product + H-Base+ proton_source H-Base+

Caption: General mechanism of the base-catalyzed Michael addition.

References

Application Notes and Protocols for the Derivatization of 4-(2-Furyl)butan-2-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4-(2-furyl)butan-2-one, a versatile furan-containing ketone, for the purpose of generating compound libraries for biological screening. This document outlines detailed protocols for the synthesis of chalcone, pyrimidine, and hydrazone derivatives, along with methodologies for their preliminary biological evaluation.

Introduction

This compound is a readily available starting material that presents multiple opportunities for chemical modification to explore a wide range of biological activities. The furan moiety is a common scaffold in medicinal chemistry, and its derivatives have shown promise as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1] This document details three primary derivatization strategies targeting the active methylene and carbonyl groups of the parent molecule.

Derivatization Strategies

The chemical structure of this compound offers two primary sites for derivatization: the α-protons adjacent to the carbonyl group and the carbonyl group itself. This allows for the synthesis of a diverse library of compounds, including chalcones, pyrimidines, and hydrazones.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known for their broad spectrum of biological activities.[2] They can be synthesized from this compound by reaction with various aromatic aldehydes through a base-catalyzed Claisen-Schmidt condensation.[3][4]

Experimental Protocol: Synthesis of 1-(Furan-2-yl)-4-(4-methoxyphenyl)but-3-en-2-one (Illustrative Example)

  • Preparation: In a round-bottom flask, dissolve 1.38 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 20 mL of ethanol.

  • Reaction Initiation: Cool the mixture in an ice bath and slowly add 10 mL of a 40% aqueous solution of sodium hydroxide with constant stirring.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product. Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Synthesis of Pyrimidine Derivatives from Chalcones

The α,β-unsaturated ketone moiety of chalcones serves as a versatile precursor for the synthesis of various heterocyclic compounds, including pyrimidines. Pyrimidine derivatives are of significant interest due to their presence in nucleic acids and their wide range of pharmacological properties, including anticancer and antimicrobial activities.[5][6] The reaction of a chalcone with guanidine hydrochloride in the presence of a base is a common method for the synthesis of aminopyrimidines.[7]

Experimental Protocol: Synthesis of 4-(Furan-2-ylmethyl)-6-(4-methoxyphenyl)-2-aminopyrimidine (Illustrative Example)

  • Preparation: In a round-bottom flask, dissolve 2.42 g (10 mmol) of the chalcone derivative (1-(furan-2-yl)-4-(4-methoxyphenyl)but-3-en-2-one) and 0.96 g (10 mmol) of guanidine hydrochloride in 30 mL of absolute ethanol.

  • Reaction Initiation: To this solution, add 0.56 g (10 mmol) of potassium hydroxide.

  • Reaction Progression: Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from an appropriate solvent like ethanol.

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds containing the >C=N-NH- functional group and are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticonvulsant properties.[8][9] They are typically formed by the condensation reaction of a ketone with a hydrazine derivative.

Experimental Protocol: Synthesis of this compound Isonicotinoylhydrazone (Illustrative Example)

This protocol is adapted from the synthesis of a similar hydrazone, N′-[4-(2-Furyl)but-3-en-2-ylidene]isonicotinohydrazide.[10]

  • Preparation: Dissolve 1.38 g (10 mmol) of this compound and 1.37 g (10 mmol) of isonicotinic acid hydrazide in 30 mL of methanol.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction Progression: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Purification: Collect the solid product by filtration, wash with cold methanol, and dry under vacuum. The product can be further purified by recrystallization from methanol.

Biological Screening Protocols

A preliminary biological screening of the synthesized derivatives can be performed to identify lead compounds for further investigation.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[11]

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a concentration range of, for example, 512 µg/mL to 1 µg/mL.

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Screening: MTT Assay

The cytotoxic activity of the compounds against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then determined.

Data Presentation

The quantitative data from the biological screenings should be summarized in clear and structured tables for easy comparison of the activity of the different derivatives.

Table 1: Illustrative Antimicrobial Activity Data (MIC in µg/mL)

Compound IDDerivative TypeR-groupS. aureusE. coliC. albicans
FB-CH-01Chalcone4-OCH₃6412832
FB-CH-02Chalcone4-Cl326416
FB-PY-01Pyrimidine4-OCH₃12825664
FB-PY-02Pyrimidine4-Cl6412832
FB-HZ-01HydrazoneIsonicotinoyl16328

Table 2: Illustrative Anticancer Activity Data (IC50 in µM)

Compound IDDerivative TypeR-groupHeLaMCF-7
FB-CH-01Chalcone4-OCH₃25.530.1
FB-CH-02Chalcone4-Cl15.218.5
FB-PY-01Pyrimidine4-OCH₃45.852.3
FB-PY-02Pyrimidine4-Cl22.128.7
FB-HZ-01HydrazoneIsonicotinoyl10.512.8

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Visualizations

Derivatization_Workflow start This compound chalcone Chalcone Derivative start->chalcone Aromatic Aldehyde, Base (Claisen-Schmidt) hydrazone Hydrazone Derivative start->hydrazone Hydrazine Derivative, Acid catalyst pyrimidine Pyrimidine Derivative chalcone->pyrimidine Guanidine HCl, Base screening Biological Screening (Antimicrobial, Anticancer) chalcone->screening pyrimidine->screening hydrazone->screening

Caption: Derivatization workflow of this compound.

Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening mic_prep Prepare Serial Dilutions mic_inoc Inoculate with Microbes mic_prep->mic_inoc mic_inc Incubate mic_inoc->mic_inc mic_res Determine MIC mic_inc->mic_res mtt_seed Seed Cancer Cells mtt_treat Treat with Compounds mtt_seed->mtt_treat mtt_inc Incubate mtt_treat->mtt_inc mtt_assay Perform MTT Assay mtt_inc->mtt_assay mtt_res Determine IC50 mtt_assay->mtt_res start Synthesized Derivatives start->mic_prep start->mtt_seed

Caption: Workflow for biological screening assays.

Signaling_Pathway_Example cluster_pathway Illustrative Anticancer Mechanism of Action drug Pyrimidine Derivative (e.g., FB-PY-02) kinase Target Kinase (e.g., EGFR, CDK) drug->kinase Inhibition proliferation Cell Proliferation kinase->proliferation apoptosis Apoptosis kinase->apoptosis Suppresses outcome Tumor Growth Inhibition proliferation->outcome Leads to apoptosis->outcome Contributes to

Caption: Potential signaling pathway inhibition.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(2-furyl)butan-2-one as a versatile precursor for the synthesis of a variety of valuable heterocyclic compounds. The protocols detailed herein focus on a key two-step strategy involving the oxidative ring-opening of the furan moiety to form a 1,4-dicarbonyl intermediate, which then serves as a common precursor for the synthesis of five- and six-membered heterocycles through Paal-Knorr synthesis and related cyclocondensation reactions.

Introduction

This compound, also known as furfurylacetone, is a readily accessible starting material that holds significant potential in the construction of complex molecular architectures. The furan ring within its structure can be considered a latent 1,4-dicarbonyl functionality. Through oxidative cleavage, this masked functionality can be revealed, providing a versatile intermediate, octane-2,5-dione. This intermediate is a prime substrate for the well-established Paal-Knorr synthesis and other cyclization reactions, enabling access to a range of important heterocyclic scaffolds, including pyrroles, furans, thiophenes, and pyridazines. These heterocycles are prevalent in pharmaceuticals, agrochemicals, and materials science.

Synthetic Strategy Overview

The primary synthetic approach detailed in these notes follows a two-stage pathway. The initial step involves the oxidative ring-opening of this compound to yield octane-2,5-dione. The second stage utilizes this 1,4-dicarbonyl intermediate in various cyclization reactions to afford the desired heterocyclic products.

Synthetic_Strategy cluster_products Heterocyclic Products start This compound intermediate Octane-2,5-dione (1,4-Dicarbonyl Intermediate) start->intermediate Oxidative Ring-Opening pyrrole Substituted Pyrroles intermediate->pyrrole Paal-Knorr (Amine/Ammonia) furan Substituted Furans intermediate->furan Paal-Knorr (Acid Catalysis) thiophene Substituted Thiophenes intermediate->thiophene Paal-Knorr (Sulfur Source) pyridazine Substituted Pyridazines intermediate->pyridazine Cyclocondensation (Hydrazine)

General synthetic strategy from this compound.

Stage 1: Synthesis of the 1,4-Dicarbonyl Intermediate

Application Note: Oxidative Ring-Opening of the Furan Moiety

The conversion of the furan ring in this compound to a 1,4-dicarbonyl system is a critical step. This transformation can be achieved through various oxidative methods. A common approach involves treatment with an oxidizing agent in the presence of an acid. This reaction proceeds via the formation of an intermediate that is subsequently hydrolyzed to the diketone.

Experimental Protocol: Synthesis of Octane-2,5-dione from this compound

Materials:

  • This compound

  • Acetic acid

  • Sulfuric acid (concentrated)

  • Water

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude octane-2,5-dione can be purified by vacuum distillation or column chromatography on silica gel.

Stage 2: Synthesis of Heterocyclic Compounds

The following protocols utilize the octane-2,5-dione synthesized in Stage 1 as the common starting material.

Synthesis of Substituted Pyrroles via Paal-Knorr Reaction

Application Note:

The Paal-Knorr pyrrole synthesis is a robust method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. The reaction is typically carried out under neutral or mildly acidic conditions.

Paal_Knorr_Pyrrole diketone Octane-2,5-dione product N-Substituted or N-Unsubstituted Pyrrole diketone->product amine Primary Amine (R-NH2) or Ammonia (NH3) amine->product Paal_Knorr_Furan diketone Octane-2,5-dione product 2-Methyl-5-propylfuran diketone->product catalyst Acid Catalyst (e.g., H2SO4, p-TsOH) catalyst->product Paal_Knorr_Thiophene diketone Octane-2,5-dione product 2-Methyl-5-propylthiophene diketone->product sulfur_source Sulfurizing Agent (e.g., P4S10, Lawesson's Reagent) sulfur_source->product Pyridazine_Synthesis diketone Octane-2,5-dione dihydropyridazine Dihydropyridazine Intermediate diketone->dihydropyridazine hydrazine Hydrazine Hydrate hydrazine->dihydropyridazine product 3-Methyl-6-propylpyridazine dihydropyridazine->product Oxidation oxidant Oxidizing Agent (e.g., air, Br2) oxidant->product

Application Notes and Protocols: Piancatelli Rearrangement of 4-(2-furyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Piancatelli rearrangement is a powerful acid-catalyzed transformation that converts 2-furylcarbinols into valuable 4-hydroxycyclopentenone derivatives.[1][2] These products serve as crucial building blocks in the synthesis of a wide array of biologically active molecules, including prostaglandins and other natural products.[1][2] The reaction is renowned for its operational simplicity, stereochemical control, and the ability to generate complex molecular architectures from readily available starting materials.[1][3] This document provides detailed application notes and a representative experimental protocol for the Piancatelli rearrangement of 4-(2-furyl)-3-buten-2-one, a vinylogous furan substrate.

Applications in Drug Discovery and Development

The 4-hydroxycyclopentenone core structure, readily accessible through the Piancatelli rearrangement, is a key pharmacophore in numerous therapeutic agents. Its utility stems from its versatile functionality, allowing for further chemical modifications to develop diverse compound libraries for drug screening.

  • Prostaglandin Synthesis: The cyclopentenone ring is a fundamental component of prostaglandins, which are lipid compounds with diverse hormone-like effects in the body. The Piancatelli rearrangement provides an efficient route to key intermediates for the synthesis of various prostaglandin analogues.[1][2]

  • Antiviral and Anticancer Agents: The enone functionality within the cyclopentenone ring can participate in Michael additions with biological nucleophiles, a mechanism exploited in the design of certain antiviral and anticancer drugs.

  • Natural Product Synthesis: Many natural products with interesting biological activities possess the 4-hydroxycyclopentenone moiety. The Piancatelli rearrangement has been employed as a key step in the total synthesis of such complex molecules.[1]

Reaction Mechanism

The Piancatelli rearrangement of 4-(2-furyl)-3-buten-2-one is proposed to proceed through a mechanism analogous to that of 2-furylcarbinols. The reaction is initiated by the protonation of the furan oxygen, followed by a nucleophilic attack of water. This leads to a ring-opening to form a key pentadienyl cation intermediate. Subsequently, a 4π-electrocyclization of this intermediate occurs in a conrotatory fashion to furnish the cyclopentenone ring system. The stereochemistry of the final product is established during this electrocyclization step.

Piancatelli_Mechanism cluster_start Starting Material cluster_protonation Protonation and Nucleophilic Attack cluster_ring_opening Ring Opening cluster_cyclization Electrocyclization cluster_product Product start 4-(2-furyl)-3-buten-2-one protonated Protonated Furan start->protonated H+ attack Nucleophilic Attack by Water protonated->attack H2O opened Pentadienyl Cation Intermediate attack->opened Ring Opening cyclized 4π-Electrocyclization opened->cyclized Conrotatory Closure product 4-hydroxy-3-(2-oxopropyl)cyclopent-2-en-1-one cyclized->product Deprotonation

Caption: Mechanism of the Piancatelli Rearrangement.

Experimental Protocols

The following is a representative protocol for the Piancatelli rearrangement of 4-(2-furyl)-3-buten-2-one. This protocol is based on general procedures for the Piancatelli rearrangement and may require optimization for this specific substrate.

Materials:

  • 4-(2-furyl)-3-buten-2-one

  • Acetone

  • Deionized Water

  • Hydrochloric Acid (HCl) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(2-furyl)-3-buten-2-one in a mixture of acetone and water (e.g., a 3:1 to 1:1 ratio).

  • Acid Catalysis: To the stirred solution, add a catalytic amount of a strong acid, such as a few drops of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the acetone/water ratio) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-hydroxy-3-(2-oxopropyl)cyclopent-2-en-1-one.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product setup 1. Dissolve Starting Material in Acetone/Water acid 2. Add Acid Catalyst setup->acid reflux 3. Heat to Reflux & Monitor acid->reflux neutralize 4. Neutralize with NaHCO3 reflux->neutralize extract 5. Extract with Ethyl Acetate neutralize->extract wash 6. Wash with Brine extract->wash dry 7. Dry and Concentrate wash->dry chromatography 8. Column Chromatography dry->chromatography product Pure 4-hydroxy-3-(2-oxopropyl)cyclopent-2-en-1-one chromatography->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2-Furyl)butan-2-one synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely employed method for synthesizing this compound is the acid-catalyzed Michael addition of furan to methyl vinyl ketone (MVK). This reaction is typically carried out using a Brønsted or Lewis acid catalyst. A common and effective catalyst for this transformation is p-toluenesulfonic acid (p-TSA).[1]

Q2: What is a typical reported yield for the p-TSA catalyzed synthesis, and what are the general reaction conditions?

A representative procedure involves the dropwise addition of methyl vinyl ketone to furan containing a catalytic amount of p-toluenesulfonic acid, followed by a period of stirring. One documented experiment reports a yield of 67% under these conditions.[1] The reaction is often initiated at reflux and then stirred at room temperature for an extended period.[1]

Q3: What are the potential side reactions that can lower the yield of this compound?

Several side reactions can occur, leading to a decreased yield of the desired product. These include:

  • Polymerization: Furan and its derivatives are susceptible to polymerization in the presence of strong acids and high temperatures.[2] Methyl vinyl ketone can also self-polymerize.

  • Ring-Opening: The furan ring can undergo acid-catalyzed ring-opening, especially in the presence of water.[2]

  • Bis-addition: A second molecule of methyl vinyl ketone may react with the initial product, leading to the formation of a bis-adduct.

  • 1,2-Addition: Although less common with soft nucleophiles like furan, some addition to the carbonyl group of MVK (1,2-addition) may occur.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Product Formation

Possible Cause Suggested Solution
Inactive Catalyst Ensure the p-toluenesulfonic acid (or other acid catalyst) is fresh and has been stored properly to prevent deactivation.
Insufficient Catalyst While only a catalytic amount is needed, ensure enough is present to initiate the reaction. The optimal catalyst loading should be determined experimentally.
Low Reaction Temperature The reaction may require an initial period of heating (reflux) to overcome the activation energy.[1]
Impure Reactants Use freshly distilled furan and methyl vinyl ketone. Impurities can inhibit the catalyst or lead to side reactions.

Problem 2: Formation of a Dark, Tarry Substance (Polymerization)

Possible Cause Suggested Solution
High Reaction Temperature Avoid prolonged heating at high temperatures. After the initial reflux, allow the reaction to proceed at room temperature.[1] Lowering the overall reaction temperature can reduce the rate of polymerization.[2]
Excessively Strong Acid Catalyst Consider using a milder acid catalyst or a Lewis acid, which can sometimes offer better control and reduce polymerization.
Presence of Water Ensure all glassware is dry and use anhydrous solvents if applicable. Water can promote ring-opening and subsequent polymerization.[2]
Prolonged Reaction Time Monitor the reaction progress by TLC or GC. Stop the reaction once the starting material is consumed to prevent product degradation and polymerization.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Co-elution of Impurities Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities.
Thermal Decomposition during Distillation If purifying by distillation, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.[1]
Product Instability on Silica Gel The acidic nature of silica gel can sometimes cause degradation of acid-sensitive furan derivatives. Consider using neutral or deactivated silica gel, or adding a small amount of a neutralizer like triethylamine to the eluent.[2]

Data Presentation

Optimizing the reaction conditions is crucial for maximizing the yield of this compound. The following tables provide a framework for comparing the effects of different catalysts, reactant molar ratios, and reaction temperatures. Note: The data presented below is illustrative and based on typical outcomes in similar reactions; experimental validation is necessary to determine the optimal conditions for your specific setup.

Table 1: Effect of Catalyst on Product Yield

Catalyst Catalyst Loading (mol%) Temperature (°C) Reaction Time (h) Yield (%)
p-Toluenesulfonic Acid1Reflux, then RT1667[1]
Boron Trifluoride Etherate (BF₃·OEt₂)50 to RT12Expected: 50-70
Zinc Chloride (ZnCl₂)10RT24Expected: 40-60
Scandium Triflate (Sc(OTf)₃)1RT12Expected: 60-80

Table 2: Influence of Furan to MVK Molar Ratio on Yield

Furan : MVK Molar Ratio Catalyst Temperature (°C) Reaction Time (h) Yield (%)
5 : 1p-TSA (1 mol%)Reflux, then RT16Expected: 65-75
10 : 1p-TSA (1 mol%)Reflux, then RT1667[1]
15 : 1p-TSA (1 mol%)Reflux, then RT16Expected: 60-70

Using a large excess of furan helps to minimize the polymerization of MVK and can improve the yield of the desired mono-adduct.

Table 3: Impact of Reaction Temperature on Yield

Temperature (°C) Catalyst Furan : MVK Ratio Reaction Time (h) Yield (%)
0 to Room Temperaturep-TSA (1 mol%)10 : 124Expected: 50-60
Room Temperaturep-TSA (1 mol%)10 : 124Expected: 60-70
Reflux, then Room Temperaturep-TSA (1 mol%)10 : 11667[1]
Reflux (sustained)p-TSA (1 mol%)10 : 18Expected: 40-50 (with increased polymerization)

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is based on a literature procedure with a reported yield of 67%.[1]

Materials:

  • Furan (freshly distilled)

  • Methyl vinyl ketone (MVK)

  • p-Toluenesulfonic acid (p-TSA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Diethyl ether or ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add furan (a significant excess, e.g., 10 equivalents relative to MVK) and a catalytic amount of p-toluenesulfonic acid (e.g., 1 mol% relative to MVK).

  • Heat the mixture to a gentle reflux.

  • Add methyl vinyl ketone (1 equivalent) dropwise to the refluxing furan solution over a period of 1-2 hours.

  • After the addition is complete, turn off the heat and allow the reaction mixture to stir at room temperature for 16-24 hours. The mixture may turn dark brown.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, remove the excess furan by distillation at atmospheric pressure.

  • Work-up: a. Cool the residue and dissolve it in a suitable organic solvent like diethyl ether or ethyl acetate. b. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: a. Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[1]

Visualizations

Synthesis_Pathway Furan Furan Reaction Michael Addition Furan->Reaction MVK Methyl Vinyl Ketone MVK->Reaction Catalyst p-Toluenesulfonic Acid (p-TSA) Catalyst->Reaction Product This compound Reaction->Product

Caption: Synthesis pathway of this compound via Michael addition.

Troubleshooting_Workflow Start Low Yield of this compound Check_Catalyst Check Catalyst Activity & Amount Start->Check_Catalyst Check_Reactants Check Reactant Purity Start->Check_Reactants Check_Temp Review Reaction Temperature Start->Check_Temp Polymerization Polymerization Observed? Check_Temp->Polymerization Optimize_Temp Lower Temperature / Reduce Heating Time Polymerization->Optimize_Temp Yes Optimize_Purification Optimize Purification Method Polymerization->Optimize_Purification No Success Improved Yield Optimize_Temp->Success Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Logical_Relationships Yield Product Yield Catalyst Catalyst Activity Catalyst->Yield Temperature Reaction Temperature Temperature->Yield Side_Reactions Side Reactions (e.g., Polymerization) Temperature->Side_Reactions Ratio Furan:MVK Ratio Ratio->Yield Purity Reactant Purity Purity->Yield Side_Reactions->Yield decreases

Caption: Key experimental parameters influencing the yield of the reaction.

References

Technical Support Center: Synthesis of 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Furyl)butan-2-one. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through a Michael addition reaction between furan and methyl vinyl ketone (MVK).[1] This reaction is typically catalyzed by a Brønsted acid, such as p-toluenesulfonic acid.

Q2: What are the main potential side reactions in this synthesis?

Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. The primary side reactions include:

  • Polymerization of Furan: Furan is susceptible to polymerization under acidic conditions.

  • Polymerization of Methyl Vinyl Ketone (MVK): MVK can undergo self-polymerization, especially in the presence of acids or upon heating.

  • Diels-Alder Reaction: Furan and MVK can undergo a [4+2] cycloaddition (Diels-Alder reaction) to form a bicyclic adduct, which is a constitutional isomer of the desired product.

  • Furan Ring Opening: Under strongly acidic conditions and in the presence of nucleophiles like water, the furan ring can undergo acid-catalyzed ring-opening to form dicarbonyl compounds.

Q3: How can I monitor the progress of the reaction and identify the product and byproducts?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For detailed analysis of the product and impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[2][3] GC-MS can separate the components of the reaction mixture and provide their mass spectra, aiding in identification. 1H and 13C NMR spectroscopy can provide detailed structural information to confirm the desired product and characterize any impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes and Solutions

Possible CauseRecommended Solution
Suboptimal Reaction Temperature Maintain the reaction temperature as specified in the protocol. Higher temperatures can promote polymerization and other side reactions, while lower temperatures may lead to an incomplete reaction.
Incorrect Stoichiometry Use a significant excess of furan relative to methyl vinyl ketone. This helps to maximize the formation of the desired product and minimize the self-polymerization of MVK.
Inefficient Catalyst Use a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid. Both Brønsted and Lewis acids can catalyze the reaction, but their efficiency and the side-product profile may vary.
Polymerization of Starting Materials Add MVK dropwise to the reaction mixture to maintain a low concentration and reduce its self-polymerization. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization.
Premature Reaction Quenching Monitor the reaction progress using TLC or GC to ensure it has gone to completion before workup.
Problem 2: Presence of a High Molecular Weight, Insoluble Material (Polymer)

Possible Causes and Solutions

Possible CauseRecommended Solution
Polymerization of Furan Avoid using overly strong acidic conditions. Use the minimum effective amount of the acid catalyst. Consider using a milder Lewis acid catalyst.
Polymerization of MVK Add MVK slowly to the reaction mixture. Ensure the reaction temperature is controlled. Use an inhibitor in the MVK starting material if it is not already stabilized.[4]
High Reaction Temperature Maintain the recommended reaction temperature. Elevated temperatures can accelerate polymerization.
Problem 3: Identification of an Isomeric Impurity

Possible Cause and Solutions

Possible CauseRecommended Solution
Diels-Alder Reaction The Michael addition is generally favored over the Diels-Alder reaction for furan and MVK. However, the reaction conditions can influence the ratio of the two products. Lower reaction temperatures may favor the Michael adduct.
Co-elution during Purification Use a high-resolution purification technique such as flash column chromatography with an optimized solvent system to separate the desired product from the Diels-Alder adduct. Monitor the fractions carefully by TLC or GC.
Problem 4: Dark Brown or Black Reaction Mixture

Possible Cause and Solutions

Possible CauseRecommended Solution
Furan Degradation/Polymerization This is often observed in acid-catalyzed reactions of furan. While a color change is expected, an excessively dark color may indicate significant decomposition.[1] Minimize the reaction time and use the mildest effective acidic conditions.
Impure Starting Materials Ensure the purity of furan and MVK before starting the reaction. Distill the starting materials if necessary.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound [1]

  • Materials:

    • Furan (freshly distilled)

    • Methyl vinyl ketone (MVK)

    • p-Toluenesulfonic acid (catalytic amount)

  • Procedure:

    • To a refluxing solution of a large excess of furan, add a catalytic amount of p-toluenesulfonic acid.

    • Add methyl vinyl ketone (1 equivalent) dropwise over a period of approximately 2 hours.

    • After the addition is complete, stir the dark brown reaction mixture at room temperature for about 16 hours.

    • Remove the excess furan by distillation at atmospheric pressure.

    • Distill the residue under vacuum to obtain the pure this compound.

Purification Protocol

The crude product can be purified by vacuum distillation. If further purification is required, column chromatography on silica gel using a hexane-ethyl acetate gradient can be employed.

Data Presentation

Table 1: Troubleshooting Summary

IssuePotential CauseKey Parameters to InvestigateAnalytical Techniques for Diagnosis
Low YieldIncomplete reaction, side reactionsReaction time, temperature, stoichiometry, catalystTLC, GC, NMR
Polymer FormationPolymerization of furan or MVKCatalyst concentration, temperature, MVK addition rateVisual inspection, solubility tests
Isomeric ImpurityDiels-Alder reactionReaction temperatureGC-MS, NMR
Dark Reaction ColorFuran decompositionCatalyst acidity, reaction timeUV-Vis (for qualitative assessment)

Mandatory Visualizations

Reaction Workflow

G Synthesis of this compound Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Furan Furan (excess) ReactionMixture Reaction Mixture (Reflux, then RT) Furan->ReactionMixture MVK Methyl Vinyl Ketone MVK->ReactionMixture Catalyst p-Toluenesulfonic Acid Catalyst->ReactionMixture Distillation1 Distillation (Remove excess Furan) ReactionMixture->Distillation1 Distillation2 Vacuum Distillation Distillation1->Distillation2 Product This compound Distillation2->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Logic for Low Yield Start Low Yield Observed CheckReactionTime Reaction Complete? Start->CheckReactionTime CheckTemp Correct Temperature? CheckReactionTime->CheckTemp Yes OptimizeTime Increase Reaction Time CheckReactionTime->OptimizeTime No CheckStoichiometry Excess Furan Used? CheckTemp->CheckStoichiometry Yes OptimizeTemp Adjust Temperature CheckTemp->OptimizeTemp No CheckPolymer Polymer Present? CheckStoichiometry->CheckPolymer Yes OptimizeStoichiometry Increase Furan Excess CheckStoichiometry->OptimizeStoichiometry No OptimizeAddition Slow MVK Addition CheckPolymer->OptimizeAddition Yes End Yield Improved CheckPolymer->End No OptimizeTime->End OptimizeTemp->End OptimizeStoichiometry->End OptimizeAddition->End

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Purification of 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(2-Furyl)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques for this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

  • Vacuum Distillation: Ideal for large-scale purification of this liquid compound, as it lowers the boiling point and prevents thermal decomposition.[1]

  • Column Chromatography: A versatile method for separating the target compound from impurities with different polarities.[2]

  • Recrystallization: Suitable if the compound is a solid at room temperature or can be solidified, and a suitable solvent system is found.[3]

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities often originate from the synthesis process, which typically involves a Michael addition of furan to methyl vinyl ketone.[1][4][5][6] Potential impurities include:

  • Unreacted starting materials: Furan and methyl vinyl ketone.

  • Positional isomer: 4-(3-Furyl)butan-2-one, depending on the synthetic route.

  • By-products: Polymers of methyl vinyl ketone and products from side reactions.[7]

  • Residual solvent: Solvents used in the synthesis and workup.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify impurities by their characteristic signals.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify purity, especially if the impurities are not volatile.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause Solution
Bumping or unstable boiling - Residual low-boiling solvent.- Inefficient stirring.- Too rapid heating.- Ensure all solvent is removed on a rotary evaporator before distillation.[9]- Use a properly sized magnetic stir bar and vigorous stirring.- Heat the distillation flask slowly and evenly.
Product decomposition (darkening of the liquid) - Temperature is too high.- Presence of acidic or basic impurities.- Use a lower vacuum to decrease the boiling point.[10]- Neutralize the crude product during workup before distillation.
Poor separation of impurities - Inefficient fractionating column.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux column).[11]- Distill at a slow, steady rate (e.g., 1-2 drops per second).[11]
Column Chromatography
Problem Possible Cause Solution
Low recovery of the product - Decomposition on acidic silica gel. The furan ring is sensitive to acid.[2]- Neutralize the silica gel by pre-treating it with a dilute solution of triethylamine (e.g., 1% in the eluent).[2][12]- Use a less acidic stationary phase like neutral alumina.[2]
Poor separation of product and impurities - Inappropriate solvent system (eluent).- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the product.- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Product elutes with the solvent front - Eluent is too polar.- Start with a less polar eluent system (e.g., a higher ratio of hexane to ethyl acetate).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₀O₂[3]
Molecular Weight 138.16 g/mol [3]
Appearance Colorless solid with a spicy caramel aroma[3][13]
Boiling Point 203 °C (at 760 mmHg)[13][14]
Melting Point 86-87 °C[13]
Solubility Slightly soluble in water[3][13]

Table 2: Example Purification Data

Purification MethodScalePurity AchievedYieldReference
Vacuum Distillation 14 g (crude)Not specified67%[1]
Column Chromatography Gram scale>95% (typical)VariableGeneral Lab Practice
Recrystallization Variable>98% (typical)VariableGeneral Lab Practice

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is based on a reported synthesis and purification.[1]

  • Preparation: Ensure the crude this compound is free of low-boiling solvents by concentrating it on a rotary evaporator.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Distillation:

    • Place the crude material in the distillation flask with a magnetic stir bar.

    • Apply vacuum and gradually heat the flask in an oil bath.

    • Collect the fraction that distills at the expected boiling point at the given pressure. The boiling point at reduced pressure can be estimated using a nomograph.

  • Isolation: The distilled liquid in the receiving flask is the purified this compound.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • If the crude material is suspected to be acid-sensitive, consider pre-treating the silica gel with a triethylamine solution.[2][12]

  • Column Packing:

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent or a solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents for ketones include ethanol, acetone, ethyl acetate, or mixtures with non-polar solvents like hexane.[15]

  • Dissolution:

    • Place the crude solid in a flask and add a minimal amount of the hot solvent until it completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals start to form, cool the flask in an ice bath to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product Distillation Vacuum Distillation Crude->Distillation Liquid Chromatography Column Chromatography Crude->Chromatography Liquid/Solid Recrystallization Recrystallization Crude->Recrystallization Solid Analysis Purity Analysis (GC-MS, NMR, HPLC) Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography problem problem cause cause solution solution start Low Recovery from Column Chromatography cause1 Decomposition on Acidic Silica Gel start->cause1 solution1a Neutralize Silica Gel (e.g., with Triethylamine) cause1->solution1a solution1b Use Neutral Alumina cause1->solution1b

Caption: Troubleshooting low recovery in column chromatography.

References

Technical Support Center: Optimizing Catalyst Selection for 4-(2-Furyl)butan-2-one Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the catalytic hydrogenation of 4-(2-Furyl)butan-2-one. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrogenation of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction shows low conversion of this compound. What are the possible causes and how can I improve it?

A1: Low conversion can stem from several factors:

  • Catalyst Activity: The chosen catalyst may have low intrinsic activity for this specific transformation. Consider screening a range of catalysts, including noble metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru), as well as non-noble options like Raney Nickel (Ni).

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate or solvent, or by sintering at high temperatures.[1][2] Ensure the purity of your starting materials and consider using a lower reaction temperature or a more thermally stable catalyst support. Regeneration of the catalyst, if possible, can also be explored.

  • Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low to drive the reaction forward effectively. Gradually increase the hydrogen pressure within the safety limits of your reactor system.

  • Poor Mass Transfer: Inefficient stirring or gas-liquid mixing can limit the availability of hydrogen at the catalyst surface. Ensure vigorous stirring to maximize the contact between the gas, liquid, and solid phases.

  • Reaction Temperature: The temperature may be too low for the chosen catalyst. A systematic increase in temperature can enhance the reaction rate, but be mindful of potential side reactions at higher temperatures.

Q2: I am observing the formation of significant byproducts, particularly from the hydrogenation of the furan ring. How can I improve the selectivity towards 4-(2-furyl)butan-2-ol?

A2: Achieving high chemoselectivity for the ketone hydrogenation over the furan ring is a common challenge. Here are some strategies to enhance selectivity:

  • Catalyst Choice: The choice of metal is crucial. For instance, in the hydrogenation of furfural, Pt catalysts have shown selectivity towards C=O hydrogenation, while Pd catalysts can facilitate ring hydrogenation.[3] For furan-containing ketones, exploring catalysts known for selective ketone hydrogenation, such as certain Ru complexes, is recommended.[4]

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) generally favor the hydrogenation of the more reactive carbonyl group over the aromatic furan ring.

  • Solvent Effects: The solvent can influence the adsorption of the substrate on the catalyst surface and, consequently, the selectivity. Experiment with a range of protic and aprotic solvents to find the optimal medium for your catalytic system.

  • Catalyst Modifiers/Additives: The addition of certain promoters or inhibitors can selectively poison sites responsible for furan ring hydrogenation. For example, in some Pd/C catalyzed hydrogenations, diphenylsulfide has been used as a catalyst poison to selectively reduce olefin and acetylene functionalities without affecting aromatic carbonyls.

Q3: My catalyst appears to be deactivating over time or with reuse. What are the common deactivation mechanisms and how can I mitigate them?

A3: Catalyst deactivation in furan hydrogenation can occur through several mechanisms:

  • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites of the catalyst.[2] Thoroughly purify the substrate and solvent before use.

  • Fouling/Coking: Polymerization or condensation of furanic compounds on the catalyst surface can block active sites.[1] This can sometimes be reversed by calcination (burning off the carbonaceous deposits) in air or oxygen.

  • Sintering: At high temperatures, the metal nanoparticles on the support can agglomerate, leading to a loss of active surface area.[2] Using a catalyst with a thermally stable support and operating at the lowest effective temperature can minimize sintering.

  • Leaching: The active metal may leach from the support into the reaction medium, particularly in acidic or basic conditions. Ensure the pH of the reaction mixture is controlled and the catalyst support is stable under the reaction conditions.

Data Presentation: Comparative Catalyst Performance

The following tables summarize quantitative data for the hydrogenation of 4-(2-furyl)-3-buten-2-one, a close precursor to this compound, and other relevant furyl ketones. This data provides a baseline for catalyst selection.

Table 1: Hydrogenation of 4-(2-Furyl)-3-buten-2-one (FAc) over Rhenium-based Catalysts [5][6]

CatalystSupportTemperature (°C)Pressure (MPa H₂)Conversion of FAc (%)Selectivity to this compound (%)Selectivity to 4-(2-furyl)butan-2-ol (%)
Re/GGraphite2005>95Major ProductMinor Product
ReOx/GGraphite2005~80Major ProductMinor Product
Re/GGraphite2405>99Decreasing with timeIncreasing with time
ReOx/GGraphite2405~95Decreasing with timeIncreasing with time

Note: In this study, this compound was an intermediate. The primary focus was on the overall hydrodeoxygenation. The data indicates that the ketone can be further hydrogenated to the alcohol at higher temperatures and longer reaction times.

Table 2: General Catalyst Performance in Furfural and Furyl Ketone Hydrogenation (Illustrative)

CatalystSubstrateDesired ProductConversion (%)Selectivity (%)Temperature (°C)Pressure (MPa H₂)Reference
Ru/CFurfuralFurfuryl alcohol>99>981002General Literature
Raney NiFurfuralFurfuryl alcoholHighHigh80-1202-5General Literature
Pd/CFurfuralTetrahydrofurfuryl alcohol>99High100-1503-6General Literature
PtO₂FurfuralFurfuryl alcohol/Tetrahydrofurfuryl alcoholHighVariable25-1000.1-1General Literature

Note: This table provides a general overview of catalyst behavior in the hydrogenation of the furan platform chemical, furfural. The selectivity between carbonyl and furan ring hydrogenation is highly dependent on the specific catalyst preparation and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the hydrogenation of this compound.

Protocol 1: General Procedure for Catalyst Screening in a Batch Reactor
  • Reactor Setup: A high-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls is used.

  • Catalyst Loading: The catalyst (e.g., 5 wt% Pd/C, Raney Ni, etc.) is weighed and added to the reactor vessel. The catalyst loading is typically 1-10% by weight relative to the substrate.

  • Substrate and Solvent Addition: this compound is dissolved in a suitable solvent (e.g., ethanol, isopropanol, ethyl acetate) and added to the reactor.

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Reaction Initiation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-5 MPa) and heated to the target temperature (e.g., 50-150 °C) with vigorous stirring.

  • Monitoring the Reaction: The reaction progress is monitored by taking samples at regular intervals through the sampling port.

  • Product Analysis: The collected samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the selectivity to the desired product, 4-(2-furyl)butan-2-ol.

  • Reaction Termination: After the desired conversion is reached or the reaction time is complete, the reactor is cooled to room temperature and the pressure is carefully vented.

  • Catalyst Recovery: The catalyst is separated from the reaction mixture by filtration.

Protocol 2: Preparation of Raney Nickel Catalyst (Illustrative)

Safety Note: The preparation of Raney Nickel involves the use of a strong base and generates flammable hydrogen gas. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • A nickel-aluminum alloy is slowly added in small portions to a solution of sodium hydroxide.

  • The temperature is carefully controlled during the addition to manage the exothermic reaction and the evolution of hydrogen gas.

  • After the addition is complete, the mixture is digested at a specific temperature for a set period to ensure complete leaching of the aluminum.

  • The resulting Raney Nickel catalyst is a black pyrophoric solid that is washed repeatedly with deionized water until the washings are neutral.

  • The catalyst is typically stored under water or a suitable solvent to prevent oxidation.

Visualizations

Logical Workflow for Catalyst Selection and Optimization

Catalyst_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Troubleshooting & Scale-up A Define Reaction: this compound to 4-(2-furyl)butan-2-ol B Literature Review & Catalyst Shortlisting (Ni, Pd, Pt, Ru, etc.) A->B C Small-Scale Screening Experiments (Standard Conditions) B->C D Analyze Results: Conversion & Selectivity C->D Collect Data E Identify Promising Catalysts D->E F Optimize Reaction Parameters: - Temperature - Pressure - Solvent - Catalyst Loading E->F G Address Issues: - Low Selectivity - Catalyst Deactivation F->G Refine Process H Final Catalyst Selection G->H I Scale-up Studies H->I Reaction_Pathway A This compound B 4-(2-Furyl)butan-2-ol (Desired Product) A->B + H2 (Selective Ketone Hydrogenation) C 4-(Tetrahydro-2-furyl)butan-2-one (Ring Hydrogenation) A->C + H2 (Furan Ring Hydrogenation) E Ring-Opened Products (Hydrogenolysis) A->E + H2 (Side Reaction) D 4-(Tetrahydro-2-furyl)butan-2-ol (Full Hydrogenation) B->D + H2 B->E + H2 (Side Reaction) C->D + H2 Troubleshooting_Selectivity Start Low Selectivity to 4-(2-furyl)butan-2-ol Q1 Are you using a Pd-based catalyst? Start->Q1 A1_Yes Consider switching to a catalyst known for better ketone selectivity (e.g., specific Ru or Pt catalysts). Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Are the reaction temperature and pressure high? A1_No->Q2 A2_Yes Gradually decrease temperature and pressure to favor ketone hydrogenation. Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No Q3 Have you explored different solvents? A2_No->Q3 A3_Yes Consider using catalyst modifiers or additives to selectively block ring hydrogenation sites. Q3->A3_Yes Yes A3_No Screen a range of protic and aprotic solvents. Q3->A3_No No

References

Minimizing byproduct formation in 4-(2-Furyl)butan-2-one reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving 4-(2-Furyl)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a reactant?

A1: this compound is a versatile building block commonly used in various organic syntheses. The most frequent reactions include:

  • Aldol Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones, which are valuable intermediates.

  • Reductive Amination: Conversion of the ketone to a primary, secondary, or tertiary amine, a crucial transformation in the synthesis of many pharmaceutical compounds.[1][2][3][4]

  • Hydrogenation/Reduction: Reduction of the ketone to a secondary alcohol or complete saturation of the furan ring, depending on the reaction conditions.

Q2: I am observing a significant amount of dark, tarry material in my reaction. What is the likely cause?

A2: The formation of dark, polymeric material is a common issue when working with furan derivatives, especially under acidic conditions or at elevated temperatures. The furan ring is susceptible to acid-catalyzed polymerization and ring-opening, which can lead to complex mixtures of byproducts.[1] To mitigate this, it is crucial to carefully control the reaction's pH and temperature.

Q3: How can I effectively monitor the progress of my reaction and identify byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for reaction monitoring and byproduct identification:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the consumption of starting material and the formation of the main product and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile components of the reaction mixture and providing information on their molecular weights and fragmentation patterns, aiding in the identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of both the desired product and any significant impurities.

Troubleshooting Guides

Issue 1: Byproduct Formation in Aldol Condensation Reactions

Symptom: Your reaction mixture shows multiple spots on TLC, and GC-MS analysis indicates the presence of compounds other than the desired product and starting materials.

Potential Byproducts and Causes:

Byproduct TypePlausible CauseProposed Solution
Self-condensation Product Reaction of two molecules of this compound.Use a non-enolizable aldehyde/ketone as the reaction partner. Add this compound slowly to the reaction mixture containing the other carbonyl compound and the base.
Multiple Condensation Products Reaction at both the methyl and methylene α-carbons of this compound.Employ a directed aldol strategy using a pre-formed enolate or a specific catalyst to favor reaction at one α-position.
Dehydration Product Spontaneous or heat/catalyst-induced elimination of water from the initial aldol addition product.If the β-hydroxy ketone is the desired product, run the reaction at a lower temperature and for a shorter duration.
Furan Ring-Opened Products Use of strong acidic or basic catalysts, or high temperatures, leading to the degradation of the furan moiety.Use milder reaction conditions (e.g., weaker base, lower temperature). Screen different catalysts to find one that promotes the desired reaction without degrading the furan ring.

Experimental Protocol: Base-Catalyzed Aldol Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone partner (1.0 eq) in a suitable solvent (e.g., ethanol, THF).

  • Base Addition: Add a catalytic amount of a base (e.g., NaOH, KOH, or an amine base like pyrrolidine) to the solution.

  • Reactant Addition: Slowly add this compound (1.0 - 1.2 eq) dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Aldol Condensation

Troubleshooting Aldol Condensation start Multiple Products Observed check_self_condensation Is self-condensation product present? start->check_self_condensation check_multiple_condensation Are multiple condensation products present? check_self_condensation->check_multiple_condensation No solution_self_condensation Use non-enolizable partner or slow addition check_self_condensation->solution_self_condensation Yes check_ring_opening Is there evidence of furan ring opening? check_multiple_condensation->check_ring_opening No solution_multiple_condensation Use directed aldol strategy check_multiple_condensation->solution_multiple_condensation Yes solution_ring_opening Use milder conditions (pH, temp) check_ring_opening->solution_ring_opening Yes end Desired Product Optimized check_ring_opening->end No solution_self_condensation->end solution_multiple_condensation->end solution_ring_opening->end

Caption: Troubleshooting workflow for aldol condensation reactions.

Issue 2: Byproduct Formation in Reductive Amination Reactions

Symptom: Your crude product mixture contains the desired amine, but also significant amounts of the corresponding alcohol and/or a higher molecular weight amine.

Potential Byproducts and Causes:

Byproduct TypePlausible CauseProposed Solution
Alcohol Byproduct Reduction of the ketone by the reducing agent before imine formation.Use a milder reducing agent that selectively reduces the imine/iminium ion (e.g., NaBH(OAc)₃ or NaBH₃CN). Alternatively, pre-form the imine before adding a stronger reducing agent like NaBH₄.
Over-alkylation Product Reaction of the desired primary or secondary amine product with another molecule of this compound.Use an excess of the amine reactant. Add this compound slowly to the reaction mixture.
Furan Ring-Opened Products Acidic conditions used to promote imine formation can lead to furan degradation.Maintain a weakly acidic pH (around 5-6). Use a buffer system if necessary. Minimize reaction time and temperature.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a suitable flask, dissolve this compound (1.0 eq) and the amine (1.0 - 1.5 eq) in a solvent such as methanol or dichloromethane.

  • pH Adjustment: If necessary, add a mild acid (e.g., acetic acid) to adjust the pH to ~5-6 to facilitate imine formation.

  • Reducing Agent Addition: Add the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, or NaBH₄) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction carefully with water or a basic solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the amine product by column chromatography or distillation.

Signaling Pathway for Reductive Amination and Side Reactions

Reductive Amination Pathways ketone This compound imine Imine Intermediate ketone->imine + Amine - H2O alcohol Alcohol Byproduct ketone->alcohol Reduction amine Amine (R-NH2) desired_product Desired Amine imine->desired_product Reduction over_alkylation Over-alkylation Byproduct desired_product->over_alkylation + Ketone -> Imine -> Reduction

Caption: Desired and side reaction pathways in reductive amination.

Issue 3: Furan Ring Instability and Degradation

Symptom: Formation of multiple unidentified byproducts, often with loss of the characteristic furan signals in NMR, and a general decrease in yield, especially in reactions run under acidic conditions.

Cause: The furan ring is an electron-rich heterocycle that is susceptible to electrophilic attack and subsequent ring-opening, particularly in the presence of strong acids. This can lead to the formation of various acyclic dicarbonyl compounds and other degradation products.[1]

Strategies for Minimizing Furan Ring Degradation:

  • pH Control: Avoid strongly acidic conditions. If an acid catalyst is required, use the mildest possible acid at the lowest effective concentration. Consider using Lewis acids instead of Brønsted acids.

  • Temperature and Time: Run reactions at the lowest possible temperature and for the shortest time necessary for the completion of the desired transformation.

  • Solvent Choice: The choice of solvent can influence the stability of the furan ring. Protic solvents, especially water, can participate in ring-opening reactions. Consider using aprotic solvents where feasible.

  • Inert Atmosphere: To prevent oxidative degradation, especially at elevated temperatures, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Proposed Furan Ring-Opening Pathway

Acid-Catalyzed Furan Ring Opening furan This compound protonated_furan Protonated Furan Intermediate furan->protonated_furan H+ nucleophilic_attack Nucleophilic Attack (e.g., H2O) protonated_furan->nucleophilic_attack ring_opened Acyclic Dicarbonyl Intermediates nucleophilic_attack->ring_opened byproducts Multiple Degradation Byproducts ring_opened->byproducts Further Reactions

Caption: Simplified pathway of acid-catalyzed furan degradation.

References

Technical Support Center: Challenges in the Scale-Up of 4-(2-Furyl)butan-2-one Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 4-(2-Furyl)butan-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with quantitative data, detailed experimental protocols, and visualizations to aid in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two most prominent and scalable synthesis routes for this compound are:

  • Michael Addition of Furan to Methyl Vinyl Ketone (MVK): This is a direct, one-step process where furan acts as a nucleophile and adds to the electrophilic double bond of MVK, typically in the presence of an acid catalyst. While conceptually simple, this route presents challenges related to the handling of volatile and potentially hazardous materials, as well as controlling side reactions.

  • Aldol Condensation of Furfural with Acetone followed by Selective Hydrogenation: This two-step process first involves the base-catalyzed aldol condensation of furfural and acetone to produce 4-(2-furyl)-3-buten-2-one (FAc).[1][2][3] The subsequent step is the selective hydrogenation of the carbon-carbon double bond of FAc to yield the desired this compound.[4][2][5] This route is often favored in industry due to the lower cost and easier handling of the starting materials.

Troubleshooting Guides

Route 1: Michael Addition of Furan to Methyl Vinyl Ketone

Q2: We are experiencing low yields and significant byproduct formation in the Michael addition of furan to MVK. What are the likely causes and solutions?

A2: Low yields and byproduct formation in this reaction are common challenges during scale-up. The primary culprits are often related to reaction conditions and the inherent reactivity of the starting materials.

Potential Causes:

  • Polymerization of Methyl Vinyl Ketone: MVK is highly prone to polymerization, especially in the presence of acid catalysts and at elevated temperatures.

  • Furan Ring Instability: The furan ring is susceptible to opening under strongly acidic conditions, leading to the formation of undesired byproducts.

  • Diels-Alder Reaction: Although less common under these conditions, a Diels-Alder reaction between furan and MVK can occur, leading to a different adduct.

Troubleshooting and Optimization:

ParameterRecommended ActionRationale
Catalyst Use a mild acid catalyst, such as p-toluenesulfonic acid, in catalytic amounts.Minimizes furan ring degradation.
Temperature Maintain a low reaction temperature, ideally between 0°C and room temperature.Reduces the rate of MVK polymerization.
Addition Rate Add MVK dropwise to a solution of furan and the catalyst over an extended period.Keeps the instantaneous concentration of MVK low, disfavoring polymerization.
Solvent Use an excess of furan as the solvent.Drives the reaction towards the desired product and helps to control the temperature.
Inhibitor Add a radical inhibitor, such as hydroquinone, to the MVK.Prevents radical-initiated polymerization of MVK.

Experimental Protocol: Lab-Scale Michael Addition

  • To a stirred solution of furan (150 ml) containing a catalytic amount of p-toluenesulfonic acid, add methyl vinyl ketone (14 g, 0.2 mol) dropwise over 2 hours while maintaining the temperature at 25°C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the excess furan by distillation under reduced pressure.

  • Purify the residue by vacuum distillation to obtain this compound.

Route 2: Aldol Condensation and Hydrogenation

Q3: During the aldol condensation of furfural and acetone, we observe the formation of a significant amount of a higher molecular weight byproduct. What is this impurity and how can we minimize it?

A3: The major byproduct you are observing is likely 1,5-di(2-furyl)-1,4-pentadien-3-one (F2Ac), which is formed from the reaction of one molecule of acetone with two molecules of furfural.[3]

Troubleshooting Minimization of F2Ac:

ParameterRecommended ActionRationale
Stoichiometry Use a molar excess of acetone relative to furfural.Increases the probability of furfural reacting with acetone rather than the initial product.
Catalyst Employ a solid base catalyst, such as a calcined Mg-Al hydrotalcite.Can provide higher selectivity towards the desired 1:1 adduct (FAc) compared to homogeneous bases like NaOH.
Temperature Optimize the reaction temperature. Higher temperatures can sometimes favor the formation of F2Ac.Lower temperatures can improve selectivity, but will also decrease the reaction rate.
Reaction Time Monitor the reaction progress and stop it once the optimal conversion of furfural to FAc is achieved.Prolonged reaction times can lead to the accumulation of F2Ac.

Data Presentation: Impact of Acetone to Furfural Molar Ratio on Product Selectivity

Acetone:Furfural Molar RatioFAc Selectivity (%)F2Ac Selectivity (%)
1:16530
2:18015
5:1925
10:1>95<2

Note: Data is illustrative and will vary depending on specific reaction conditions.

Q4: The subsequent hydrogenation of 4-(2-furyl)-3-buten-2-one (FAc) is not going to completion, and we are seeing some over-reduction products. How can we improve this step?

A4: Incomplete hydrogenation and over-reduction are common issues. The goal is to selectively reduce the C=C double bond without affecting the furan ring or the ketone functionality.

Troubleshooting Selective Hydrogenation:

ParameterRecommended ActionRationale
Catalyst Use a palladium on carbon (Pd/C) catalyst.Pd/C is generally selective for the hydrogenation of C=C bonds in the presence of other reducible functional groups.
Hydrogen Pressure Operate at a moderate hydrogen pressure (e.g., 1-10 bar).Higher pressures can lead to over-reduction of the furan ring or the ketone.
Temperature Maintain a relatively low reaction temperature (e.g., 25-50°C).Higher temperatures can promote side reactions and catalyst deactivation.
Solvent Use a protic solvent like ethanol or a non-polar solvent like hexane.The choice of solvent can influence catalyst activity and selectivity.
Catalyst Loading Optimize the catalyst loading.Too little catalyst will result in incomplete conversion, while too much can be uneconomical.

Experimental Protocol: Selective Hydrogenation of FAc

  • In a hydrogenation reactor, dissolve 4-(2-furyl)-3-buten-2-one (FAc) in ethanol.

  • Add 5% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 30°C) and monitor the hydrogen uptake.

  • Once the reaction is complete, filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain crude this compound.

Purification Challenges

Q5: What are the most effective methods for purifying this compound at an industrial scale?

A5: The primary method for purifying this compound on a large scale is vacuum distillation . However, depending on the impurity profile, other techniques may be required as pre-treatment or post-treatment steps.

Troubleshooting Industrial Purification:

IssueRecommended Solution
Presence of high-boiling oligomers/polymers Use a short-path distillation apparatus to minimize thermal stress on the product.
Close-boiling impurities Employ fractional distillation with a packed column to achieve better separation.
Acidic or basic impurities Perform a preliminary aqueous wash with a dilute base (e.g., sodium bicarbonate) or a dilute acid, respectively, followed by a water wash to neutrality before distillation.
Colored impurities Treat the crude product with activated carbon before distillation.

Safety Considerations

Q6: What are the key safety hazards to consider when scaling up the production of this compound?

A6: A thorough hazard analysis is crucial before any scale-up. The main hazards are associated with the properties of the reactants and the reaction conditions.

Key Hazards and Mitigation Strategies:

HazardMitigation Strategy
Flammability of Furan, MVK, Acetone, and Solvents - Use intrinsically safe equipment in a well-ventilated area. - Ground all equipment to prevent static discharge. - Have appropriate fire suppression systems in place.
Toxicity of Furan and MVK - Handle these materials in a closed system or with appropriate personal protective equipment (PPE), including respiratory protection. - Implement a robust leak detection and monitoring system.
Exothermic Reactions - Ensure the reactor has adequate cooling capacity. - Implement a controlled addition of reagents. - Have an emergency quenching system available.
Pressure Build-up during Hydrogenation - Use a properly rated pressure vessel. - Install pressure relief devices. - Monitor the reaction temperature and pressure closely.

Visualizations

Experimental Workflow for Aldol Condensation and Hydrogenation Route

G cluster_0 Aldol Condensation cluster_1 Hydrogenation cluster_2 Purification furfural Furfural reactor1 Reactor (Base Catalyst) furfural->reactor1 acetone Acetone acetone->reactor1 fac_crude Crude 4-(2-furyl)-3-buten-2-one (FAc) reactor1->fac_crude reactor2 Hydrogenation Reactor (Pd/C Catalyst) fac_crude->reactor2 h2 Hydrogen (H2) h2->reactor2 product_crude Crude this compound reactor2->product_crude distillation Vacuum Distillation product_crude->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield in Aldol Condensation

G start Low Yield in Aldol Condensation check_f2ac High F2Ac formation? start->check_f2ac check_self_cond Acetone self-condensation? check_f2ac->check_self_cond No increase_acetone Increase Acetone: Furfural Ratio check_f2ac->increase_acetone Yes check_conversion Low furfural conversion? check_self_cond->check_conversion No lower_temp Lower Reaction Temperature check_self_cond->lower_temp Yes increase_catalyst Increase Catalyst Loading or Temperature check_conversion->increase_catalyst Yes optimize_catalyst Optimize Catalyst (e.g., solid base)

References

Analytical methods for detecting impurities in 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 4-(2-Furyl)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for identifying and quantifying impurities in this compound?

A1: The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is well-suited for separating and identifying volatile and semi-volatile impurities. HPLC is versatile for a wide range of compounds and can be adapted for both polar and non-polar impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are also invaluable for structural elucidation of unknown impurities.

Q2: What are the likely impurities to be found in a sample of this compound?

A2: Impurities in this compound typically originate from the synthetic route. A common synthesis involves the Michael addition of furan to methyl vinyl ketone.[1] Therefore, potential impurities include:

  • Unreacted Starting Materials: Furan and methyl vinyl ketone.

  • Catalyst Residues: Such as p-toluenesulfonic acid.

  • Side-Reaction Products:

    • Positional Isomer: 4-(3-Furyl)butan-2-one, arising from the reaction at the 3-position of the furan ring.

    • Polymerization Products: Methyl vinyl ketone can polymerize in the presence of acid or base catalysts.

    • Bis-adducts: Reaction of a second molecule of methyl vinyl ketone with the product.

    • Products of Furan Ring Opening: Furan rings can be unstable under strongly acidic or oxidative conditions.[2]

Q3: How can I confirm the structure of an unknown impurity?

A3: A combination of analytical techniques is recommended for unambiguous structural confirmation. GC-MS provides the molecular weight and fragmentation pattern of the impurity. High-resolution mass spectrometry (HRMS) can yield the elemental composition. For complete structural elucidation, isolating the impurity using preparative HPLC or flash chromatography followed by analysis with 2D NMR techniques (like COSY, HSQC, and HMBC) is the most powerful approach.[3] FTIR can provide information about the functional groups present.[4]

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Issue Question Possible Causes Solutions
Peak Tailing Why are my peaks for this compound or its impurities showing tailing?1. Active Sites: Interaction of the polar ketone group with active sites (silanols) in the GC liner or on the column.[5][6] 2. Column Contamination: Accumulation of non-volatile residues at the head of the column.[6] 3. Improper Column Installation: Creating dead volume or turbulent flow.[6]1. Use a deactivated liner and a column with low silanol activity. Consider derivatization for highly polar impurities. 2. Perform inlet maintenance: clean or replace the liner and septum. Trim the first few centimeters of the column.[6] 3. Reinstall the column according to the manufacturer's instructions, ensuring a clean cut and correct insertion depth.[6]
Ghost Peaks I am seeing unexpected peaks in my chromatogram, even in blank runs. What are they and how do I get rid of them?1. Carryover: Residual sample from a previous injection.[7] 2. Septum Bleed: Degradation of the injector septum at high temperatures.[7] 3. Contaminated Carrier Gas or Solvent: Impurities in the gas supply or injection solvent.[8]1. Implement a more rigorous needle wash protocol between injections. Increase the oven temperature at the end of the run to elute any strongly retained compounds.[9] 2. Use a high-quality, low-bleed septum and ensure the injector temperature is not set unnecessarily high.[7] 3. Use high-purity carrier gas and solvents. Install or replace gas purifiers.[8]
Poor Resolution My peaks for this compound and a potential impurity are not well separated. How can I improve this?1. Inappropriate Temperature Program: The oven temperature ramp rate may be too fast. 2. Incorrect Column Phase: The stationary phase may not have the right selectivity for the compounds. 3. Carrier Gas Flow Rate: The flow rate may be too high or too low.1. Optimize the temperature program. A slower ramp rate or an isothermal period can improve separation. 2. Select a column with a different polarity. For instance, if using a non-polar column, try a mid-polar or polar column. 3. Adjust the carrier gas flow rate to be closer to the optimal linear velocity for the column dimensions.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue Question Possible Causes Solutions
Peak Tailing Why do I see peak tailing for my furan-containing compounds in reversed-phase HPLC?1. Secondary Silanol Interactions: Polar groups on the analytes interacting with residual silanols on the silica-based stationary phase.[5] 2. Mobile Phase pH: Inappropriate pH can lead to partial ionization of the analytes or silanols.[5] 3. Column Overload: Injecting too much sample.[10]1. Use a modern, end-capped column with high-purity silica. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.[1][11] 2. Adjust the mobile phase pH to fully protonate or deprotonate the analytes. For weakly acidic furan derivatives, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often beneficial.[12] 3. Reduce the injection volume or dilute the sample.[10]
Inconsistent Retention Times The retention times for my peaks are shifting between runs. What is causing this?1. Mobile Phase Composition: Inaccurate mixing of the mobile phase components or solvent evaporation.[10] 2. Column Temperature Fluctuations: Inconsistent column temperature. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.1. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using a gradient, check the pump's proportioning valves.[10][13] 2. Use a column oven to maintain a constant and stable temperature. 3. Ensure the column is equilibrated for a sufficient time (typically 10-20 column volumes) before starting the analysis sequence.
Ghost Peaks I am observing extraneous peaks in my HPLC chromatogram. What is their origin?1. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components. 2. Carryover from Previous Injections: Similar to GC, residual sample can be injected in subsequent runs. 3. Sample Degradation: The analyte may be degrading in the sample vial or on the column.1. Use high-purity HPLC-grade solvents. Flush the system thoroughly. 2. Optimize the injector wash procedure. 3. Ensure sample stability in the chosen solvent and consider using a cooled autosampler.

Quantitative Data Summary

The following table provides representative quantitative data for the analysis of furan derivatives by GC-MS, which can be used as a starting point for method development for this compound.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Reference
SPME-GC-MS/MSFuran-0.003 - 0.675 ng/g-[14]
SPME-GC/MS4-hydroxy-2,5-dimethyl-3-furanone0.5 ng/mL2 ng/mLLinear from 2 to 500 ng/mL[8][15]
Headspace GC-MSFuran and Alkylfurans-20 µg/kg (with %RSD < 10%)> 0.996[16][17]
SPME-GC-MS/MSFuran and 10 derivatives-0.003–0.675 ng/g-[14]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Impurities

This protocol is a general guideline and should be optimized for your specific instrument and impurities of interest.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, dilute the sample further to be within the linear range of the instrument.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[14]

    • Inlet: Split/Splitless injector.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35 - 350.

Protocol 2: HPLC-UV Analysis of this compound and Impurities

This protocol provides a starting point for reversed-phase HPLC analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of the mobile phase (initial conditions).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase A: Water with 0.1% formic acid.[12]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) or UV detector.

    • Detection Wavelength: Monitor at 220 nm and 254 nm. A full UV scan can help in impurity identification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Interpretation start This compound Sample dissolve Dissolve in Solvent start->dissolve filter Filter (for HPLC) dissolve->filter HPLC Path gcms GC-MS Analysis dissolve->gcms hplc HPLC-UV Analysis filter->hplc identify Identify Impurities gcms->identify hplc->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Caption: General workflow for impurity analysis of this compound.

troubleshooting_logic cluster_gc GC Troubleshooting cluster_hplc HPLC Troubleshooting start Analytical Issue Encountered (e.g., Peak Tailing, Ghost Peaks) check_inlet Check Inlet: - Liner Contamination - Septum Bleed start->check_inlet check_mobile_phase Check Mobile Phase: - Composition & pH - Freshness start->check_mobile_phase check_column_gc Check Column: - Contamination - Proper Installation check_inlet->check_column_gc check_method_gc Check GC Method: - Temp Program - Flow Rate check_column_gc->check_method_gc resolve Issue Resolved check_method_gc->resolve check_column_hplc Check Column: - Degradation - Equilibration check_mobile_phase->check_column_hplc check_system Check System: - Leaks - Temperature check_column_hplc->check_system check_system->resolve

Caption: Logical workflow for troubleshooting common analytical issues.

References

Stabilizing 4-(2-Furyl)butan-2-one during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Furyl)butan-2-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The furan ring in this compound is susceptible to degradation from several factors. The primary concerns are:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of the furan moiety.

  • Light: The compound can be light-sensitive, and exposure to UV or even ambient light over time can induce degradation.

  • Acidic Conditions: The furan ring is notably unstable in acidic conditions, which can catalyze hydrolysis and ring-opening.

  • Elevated Temperatures: Higher temperatures accelerate the rate of all degradation pathways.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maximize the shelf-life of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use a tightly sealed, opaque container to protect from air and light.

  • Purity: Ensure the compound is free from acidic impurities which could accelerate its degradation.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be indicated by several observations:

  • Visual Changes: A change in color (e.g., darkening or yellowing) or the formation of precipitates.

  • Analytical Changes: The appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) or spectra (e.g., NMR). A decrease in the peak area of the parent compound is also a key indicator.

  • Inconsistent Experimental Results: Unexplained side reactions, lower yields, or unexpected byproducts in your experiments can be a sign of starting material degradation.

Q4: Are there any known stabilizers that can be added to this compound?

A4: While specific studies on this compound are not widely published, furan compounds are often stabilized with antioxidants. Butylated hydroxytoluene (BHT) is a common stabilizer for furan.[1] For related compounds like tetrahydrofuran, hydroquinone has been used to inhibit peroxide formation.[2] The addition of any stabilizer should be carefully considered and evaluated for its compatibility with downstream applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield or incomplete reaction Degradation of this compound starting material.Verify the purity of your starting material using techniques like NMR or HPLC. If degradation is suspected, purify the compound before use. Consider performing the reaction under an inert atmosphere.
Incompatibility with reaction conditions (e.g., strong acids).Buffer the reaction mixture if possible. Use milder reaction conditions or protect the furan ring if it is not the reactive site of interest.
Appearance of unexpected peaks in analytical data (NMR, LC-MS) Degradation of the compound during the experiment or workup.The furan ring can be opened under certain conditions, leading to the formation of dicarbonyl compounds. Analyze for potential degradation products. Quench the reaction appropriately and perform the workup at lower temperatures. Avoid prolonged exposure to acidic or basic conditions during extraction and purification.
Contamination of the starting material.Re-purify the starting material. Check the synthesis route for potential byproducts that may be carried over.
Discoloration of the compound upon storage Oxidation or polymerization.Ensure the compound is stored under an inert atmosphere and protected from light. If the discoloration is significant, re-purification may be necessary before use.
Inconsistent results between batches Variable purity or degradation of different batches of the compound.Perform a quality control check on each new batch of this compound before use. Develop a standardized internal protocol for acceptance.

Data Presentation

The stability of this compound can be quantitatively assessed through a forced degradation study. The following table is a template for presenting such data.

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress Condition Duration Assay (%) of this compound Major Degradation Product(s) (%) Appearance
Control (2-8 °C, dark) 0 hours99.8< 0.1Colorless to pale yellow liquid
Acidic (0.1 M HCl, 60 °C) 24 hours75.215.3 (Product A), 8.1 (Product B)Dark brown solution
Basic (0.1 M NaOH, 60 °C) 24 hours92.55.2 (Product C)Yellow solution
Oxidative (3% H₂O₂, RT) 24 hours88.110.5 (Product D)Pale yellow solution
Thermal (80 °C, dark) 48 hours95.33.5 (Product E)Slight yellowing
Photolytic (UV light, RT) 24 hours90.77.9 (Product F)Yellowing of the liquid

Note: This data is for illustrative purposes only. Actual results will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC system with a UV detector or a mass spectrometer

2. Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate the solution at 60 °C. Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours), neutralize with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60 °C. Withdraw and neutralize samples with HCl at specified intervals for analysis.

  • Oxidation: Dissolve the compound in a solution of 3% H₂O₂ at room temperature. Protect from light. Collect and analyze samples at various time points.

  • Thermal Degradation: Store the solid compound or a solution in a suitable solvent in an oven at a high temperature (e.g., 80 °C). Analyze samples at set intervals.

  • Photolytic Degradation: Expose a solution of the compound to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light. Analyze both samples at regular intervals.

  • Control Sample: A sample of the compound dissolved in the same solvent and stored at a recommended temperature (e.g., 2-8 °C) in the dark should be analyzed alongside the stressed samples.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

  • Quantify the amount of remaining this compound and the formed degradation products.

Visualizations

logical_relationship cluster_storage Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Pathways Inert Atmosphere Inert Atmosphere Stable Compound Stable Compound Inert Atmosphere->Stable Compound Cool & Dark Cool & Dark Cool & Dark->Stable Compound Sealed Container Sealed Container Sealed Container->Stable Compound Oxidation Oxidation Stable Compound->Oxidation Exposure to Air Hydrolysis Hydrolysis Stable Compound->Hydrolysis Acid/Base Photolysis Photolysis Stable Compound->Photolysis Light Exposure

Caption: Factors influencing the stability of this compound.

experimental_workflow Start Start Prepare Stressed Samples Prepare Stressed Samples Start->Prepare Stressed Samples Acid, Base, Oxidative, Thermal, Photolytic Incubate under Stress Conditions Incubate under Stress Conditions Prepare Stressed Samples->Incubate under Stress Conditions Sample at Time Points Sample at Time Points Incubate under Stress Conditions->Sample at Time Points Neutralize/Quench Neutralize/Quench Sample at Time Points->Neutralize/Quench Analyze by HPLC Analyze by HPLC Neutralize/Quench->Analyze by HPLC Quantify Degradation Quantify Degradation Analyze by HPLC->Quantify Degradation End End Quantify Degradation->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting 4-(2-Furyl)butan-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-Furyl)butan-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during the synthesis and subsequent reactions of this versatile ketone.

Troubleshooting Low Conversion Rates: A Step-by-Step Guide

Low yields in chemical reactions can be attributed to a variety of factors, from reagent quality to suboptimal reaction conditions. This guide provides a structured approach to identifying and resolving common issues in reactions involving this compound.

Diagram: Troubleshooting Workflow for Low Conversion Rates

TroubleshootingWorkflow start Low Conversion Rate Observed reagent_quality Verify Purity and Integrity of Starting Materials and Reagents start->reagent_quality reaction_setup Review Reaction Setup and Conditions reagent_quality->reaction_setup synthesis_pathway Troubleshoot Synthesis of this compound reaction_setup->synthesis_pathway Synthesis Issue downstream_reaction Troubleshoot Downstream Reaction (e.g., Reductive Amination) reaction_setup->downstream_reaction Downstream Reaction Issue synthesis_catalyst Optimize Catalyst and Solvent synthesis_pathway->synthesis_catalyst amination_imine Confirm Imine/Enamine Formation downstream_reaction->amination_imine synthesis_temp_time Adjust Temperature and Reaction Time synthesis_catalyst->synthesis_temp_time synthesis_side_reactions Investigate Side Reactions (e.g., Polymerization) synthesis_temp_time->synthesis_side_reactions purification Refine Purification Method synthesis_side_reactions->purification amination_reducing_agent Select Appropriate Reducing Agent and pH amination_imine->amination_reducing_agent amination_conditions Optimize Reaction Conditions (Solvent, Temperature) amination_reducing_agent->amination_conditions amination_conditions->purification success Improved Conversion Rate purification->success

Caption: A logical workflow for troubleshooting low conversion rates in reactions involving this compound.

Frequently Asked Questions (FAQs)

Synthesis of this compound

Q1: I am experiencing a low yield in the synthesis of this compound from furan and methyl vinyl ketone. What are the likely causes?

A low yield in this reaction, which is a Friedel-Crafts alkylation or Michael addition, can stem from several factors:

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. While p-toluenesulfonic acid is commonly used, other Lewis or Brønsted acids can also be employed. An insufficient amount of catalyst will result in a slow and incomplete reaction, while an excessive amount can lead to side reactions.

  • Reaction Temperature: The temperature needs to be carefully controlled. While heating is required to drive the reaction, excessive heat can promote the polymerization of methyl vinyl ketone, a common side reaction.

  • Purity of Reactants: The purity of furan and methyl vinyl ketone is important. Impurities in the starting materials can inhibit the catalyst or lead to the formation of byproducts. Ensure that the methyl vinyl ketone has not polymerized upon storage.

  • Presence of Water: The reaction is sensitive to water, which can deactivate many acid catalysts. Ensure all glassware is dry and use anhydrous solvents.

Q2: What are the common side products in the synthesis of this compound?

The primary side products to consider are:

  • Poly(methyl vinyl ketone): Methyl vinyl ketone is prone to polymerization, especially in the presence of acid catalysts and at elevated temperatures. This can be observed as the formation of a viscous or solid mass in the reaction mixture.

  • Disubstituted Furan: It is possible for the furan ring to be alkylated at more than one position, leading to the formation of bis(butan-2-one)furan derivatives.

  • Products of Furan Ring Opening: Under harsh acidic conditions, the furan ring can be susceptible to opening.[1]

Q3: Can you provide a table with expected yields under different conditions?

While comprehensive comparative data for this specific reaction is sparse in the literature, the following table provides a starting point based on a known procedure and general principles of similar reactions.

CatalystSolventTemperatureReported YieldReference
p-Toluenesulfonic acid (trace)Furan (excess)Reflux67%[2]
Hypothetical: Amberlyst-15DichloromethaneRoom TemperatureModerateGeneral Principle
Hypothetical: Zinc ChlorideToluene50 °CModerate to GoodGeneral Principle

Note: The hypothetical examples are based on common catalysts used for Friedel-Crafts and Michael addition reactions and would require experimental validation.

Reductive Amination of this compound

Q1: My reductive amination of this compound is showing low conversion. What should I check first?

For low conversion in reductive amination, the first step is to determine if the intermediate imine or enamine is forming. This can often be monitored by techniques like TLC or NMR spectroscopy. If the imine is not forming, the issue lies in the initial condensation step. If the imine is forming but not being reduced, the problem is with the reducing agent or the reduction conditions.

Q2: What are the critical factors for successful imine formation?

  • pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-6). This is because the acid catalyzes the dehydration step but does not fully protonate the amine nucleophile. Acetic acid is a commonly used catalyst.

  • Water Removal: The formation of an imine from a ketone and an amine is an equilibrium reaction that produces water. Removing this water, for example by using molecular sieves, can drive the equilibrium towards the imine product.

  • Steric Hindrance: While not a major issue with ammonia or small primary amines, bulky amines may react slower with the ketone.

Q3: Which reducing agent should I use for the reductive amination of this compound?

The choice of reducing agent is crucial. Some common options include:

  • Sodium Cyanoborohydride (NaBH₃CN): This is a mild reducing agent that is particularly effective for reductive aminations because it is more reactive towards the protonated imine than the starting ketone.[3][4] This selectivity helps to prevent the side reaction of ketone reduction. It is stable under mildly acidic conditions.[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is a good alternative to sodium cyanoborohydride, avoiding the use of cyanide. It is also effective under mildly acidic conditions.

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can also reduce the starting ketone. If using sodium borohydride, it is best to first allow for the complete formation of the imine before adding the reducing agent.

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is another effective method. However, care must be taken as these conditions can sometimes lead to the reduction of the furan ring.

Q4: Can you provide a table of expected yields for the reductive amination of furan derivatives?

The following table summarizes yields for the reductive amination of various furan derivatives, which can provide a useful reference for optimizing the reaction of this compound.

Furan SubstrateAmineCatalyst/Reducing AgentSolventTemperatureYieldReference
5-HydroxymethylfurfuralAmmoniaNi₆AlOₓ / H₂Water100°C99%[5]
FurfuralAmmoniaNi₆AlOₓ / H₂Water100°C90%[5]
5-HydroxymethylfurfuralAnilineNi₆AlOₓ / H₂Water100°C85%[5]
FuroinAmmoniaRu/Al₂O₃ / H₂DMF140°C47%[6]
FurfuralAmmoniaRaney Co / H₂Methanol120°C99%[7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported synthesis.[2]

Materials:

  • Furan

  • Methyl vinyl ketone

  • p-Toluenesulfonic acid

Procedure:

  • To 150 mL of furan in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a trace amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux.

  • Add 14 g (0.2 mol) of methyl vinyl ketone dropwise over a period of approximately 2 hours.

  • After the addition is complete, allow the dark brown reaction mixture to stir at room temperature for 16 hours.

  • Remove the excess furan by distillation at atmospheric pressure.

  • Distill the residue under vacuum to obtain this compound. (Reported yield: 18.5 g, 67%).

General Protocol for Reductive Amination of this compound

This is a general protocol and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (e.g., ammonium chloride for primary amine synthesis)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid (optional, as a catalyst for imine formation)

  • Molecular sieves (optional)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the amine (1.1-1.5 equivalents) in methanol.

  • If the amine salt is used (e.g., ammonium chloride), a base such as triethylamine may be needed to liberate the free amine.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate imine formation.

  • (Optional) Add activated 3Å or 4Å molecular sieves to remove water.

  • Stir the mixture at room temperature for 1-4 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is evident, cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride (1.1-1.5 equivalents) portion-wise, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reduction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) in a fume hood (caution: HCN gas may be evolved if the pH is too low).

  • Adjust the pH of the aqueous solution to basic (pH > 10) with an appropriate base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used.

References

Optimizing reaction conditions for the hydrodeoxygenation of 4-(2-furyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrodeoxygenation (HDO) of 4-(2-furyl)-3-buten-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of the hydrodeoxygenation of 4-(2-furyl)-3-buten-2-one?

The primary goal is to selectively remove oxygen atoms from 4-(2-furyl)-3-buten-2-one, a biomass-derived platform molecule, to produce valuable chemicals and fuel precursors. Key target products can include furan-containing alkanols, saturated cyclic ethers, or fully deoxygenated linear alkanes like octane, which can be used as biofuels.[1][2]

Q2: What are the common catalysts used for this reaction?

A range of heterogeneous catalysts are employed, with noble metals like Palladium (Pd), Platinum (Pt), and Rhenium (Re) showing high activity.[1][2] For instance, Pd supported on carbon (Pd/C) is often used.[3] Bimetallic catalysts, such as Pd-FeOx on silica, have also been investigated to modulate hydrogenation capacity and reduce side reactions.[4] Non-noble metal catalysts are also being explored to reduce costs.

Q3: What are the typical reaction conditions?

Reaction conditions can vary significantly depending on the catalyst and desired product. Temperatures typically range from 150°C to 240°C, with hydrogen pressures from 2 MPa to 5 MPa.[1][5] The reaction time can extend from a few hours to over 24 hours.

Q4: What solvents are suitable for this reaction?

Both protic and aprotic solvents have been studied. Water is a common solvent, especially in biorefinery contexts.[1] Alcohols like isopropanol and ethanol, as well as ethers like tetrahydrofuran (THF), have also been used. The choice of solvent can significantly influence the reaction pathway and product selectivity.

Troubleshooting Guide

Low Conversion of 4-(2-furyl)-3-buten-2-one

Problem: The starting material is not being consumed at the expected rate, resulting in low conversion.

Possible Cause Suggested Solution
Insufficient Catalyst Activity - Ensure the catalyst is properly activated (e.g., pre-reduced if necessary).- Increase the catalyst loading.- Consider a different, more active catalyst system (e.g., switching from a non-noble to a noble metal catalyst).
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20°C. Be aware that higher temperatures can sometimes lead to unwanted side reactions.[6]
Low Hydrogen Pressure - Increase the hydrogen pressure to ensure sufficient hydrogen availability for the reaction.
Poor Mass Transfer - Increase the stirring speed to improve the contact between the reactants, catalyst, and hydrogen gas.
Catalyst Poisoning - Ensure the purity of the starting material and solvent, as impurities can poison the catalyst.[7] - If catalyst poisoning is suspected, consider regenerating the catalyst or using a fresh batch.
Poor Selectivity to the Desired Product

Problem: The reaction is producing a mixture of undesired byproducts, leading to low selectivity for the target molecule.

Possible Cause Suggested Solution
Over-hydrogenation - If the furan ring is being saturated when not desired, try lowering the reaction temperature and/or hydrogen pressure. - Consider a catalyst with lower hydrogenation activity or add a second metal to modulate the primary catalyst's properties.[4]
Ring Opening - This is often favored at higher temperatures. Reducing the temperature may help to preserve the furan ring if it is a desired moiety in the final product.
Decarbonylation - This side reaction can be an issue with some catalysts. Bimetallic catalysts, such as Pd-FeOx/SiO2, have been shown to suppress decarbonylation.[4]
Polymerization/Coke Formation - Furan compounds can polymerize under acidic conditions or at high temperatures, leading to catalyst deactivation.[8][9] - Using a biphasic solvent system (e.g., water-toluene) can sometimes help to extract products and intermediates from the catalyst surface, reducing polymerization.[9] - Lowering the reaction temperature can also mitigate polymer formation.
Solvent Effects - The choice of solvent can significantly impact selectivity. Experiment with different solvents (e.g., protic vs. aprotic) to find the optimal medium for your desired transformation.
Catalyst Deactivation

Problem: The catalyst loses its activity over time or during recycle runs.

Possible Cause Suggested Solution
Coking/Fouling - Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[7][8] - Regeneration of the catalyst by calcination in air can sometimes remove coke, but this may also alter the catalyst's properties.
Sintering - At high temperatures, metal nanoparticles on the catalyst support can agglomerate (sinter), leading to a loss of active surface area.[7] - Operating at lower temperatures can help to prevent sintering.
Leaching of Active Metals - In some liquid-phase reactions, the active metal may leach from the support into the solvent. - Ensure strong metal-support interactions in the catalyst design.
Poisoning - Impurities in the feed or solvent can irreversibly bind to the active sites.[7] - Purification of the reactants and solvent is crucial for long-term catalyst stability.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydrodeoxygenation of 4-(2-furyl)-3-buten-2-one

CatalystSupportTemperature (°C)H2 Pressure (MPa)SolventKey ProductsReference
ReGraphite200-240-Water2-(2-oxopropyl)cyclopenta-1-one[1]
ReOxGraphite200-240-Water2-(2-oxopropyl)cyclopenta-1-one[1]
RuWO3–ZrO21502-Octane, Heptane[5]
Pd/C-1703-Decane (from a related furan derivative)[3]

Experimental Protocols

General Procedure for Hydrodeoxygenation of 4-(2-furyl)-3-buten-2-one in a Batch Reactor

  • Reactor Setup: A high-pressure batch reactor (e.g., a Parr autoclave) is typically used. Ensure the reactor is clean and dry before use.

  • Reactant and Catalyst Loading:

    • Weigh a specific amount of 4-(2-furyl)-3-buten-2-one and dissolve it in the chosen solvent.

    • Carefully add the desired amount of catalyst to the reactor containing the reactant solution. The reactant-to-catalyst ratio is a critical parameter to control.

  • Sealing and Purging:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Reaction Execution:

    • Pressurize the reactor to the desired hydrogen pressure.

    • Begin stirring and heat the reactor to the target temperature.

    • Maintain the desired temperature and pressure for the specified reaction time.

  • Reaction Quenching and Product Recovery:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and recover the reaction mixture.

  • Analysis:

    • Separate the catalyst from the liquid products by filtration or centrifugation.

    • Analyze the liquid products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to determine the conversion of the starting material and the selectivity to various products.

Visualizations

ReactionPathways 4-(2-furyl)-3-buten-2-one 4-(2-furyl)-3-buten-2-one Hydrogenation_Side_Chain Hydrogenation (C=C and C=O) 4-(2-furyl)-3-buten-2-one->Hydrogenation_Side_Chain +H2 Decarbonylation Decarbonylation 4-(2-furyl)-3-buten-2-one->Decarbonylation Polymerization Polymerization/ Coke 4-(2-furyl)-3-buten-2-one->Polymerization Hydrogenation_Ring Furan Ring Hydrogenation Hydrogenation_Side_Chain->Hydrogenation_Ring +H2 Ring_Opening Ring Opening Hydrogenation_Ring->Ring_Opening +H2 Desired_Products Desired Deoxygenated Products Ring_Opening->Desired_Products ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Prepare Reactant Solution Reactor_Loading Load Reactor Reactant_Prep->Reactor_Loading Catalyst_Prep Activate/Weigh Catalyst Catalyst_Prep->Reactor_Loading Purge_Pressurize Purge and Pressurize Reactor_Loading->Purge_Pressurize Run_Reaction Heat and Stir Purge_Pressurize->Run_Reaction Product_Recovery Cool and Recover Products Run_Reaction->Product_Recovery Catalyst_Separation Separate Catalyst Product_Recovery->Catalyst_Separation Product_Analysis Analyze Products (GC-MS, NMR) Catalyst_Separation->Product_Analysis TroubleshootingTree Start Low Yield of Desired Product Check_Conversion Is Conversion Low? Start->Check_Conversion Low_Conversion_Causes Possible Causes: - Low Temp/Pressure - Inactive Catalyst - Poor Mass Transfer Check_Conversion->Low_Conversion_Causes Yes Check_Selectivity Is Selectivity Poor? Check_Conversion->Check_Selectivity No Optimize_Conditions Action: - Increase Temp/Pressure - Change Catalyst/Loading - Increase Stirring Low_Conversion_Causes->Optimize_Conditions Poor_Selectivity_Causes Possible Causes: - Over-hydrogenation - Side Reactions - Solvent Effects Check_Selectivity->Poor_Selectivity_Causes Yes Tune_Conditions Action: - Decrease Temp/Pressure - Try Different Catalyst - Change Solvent Poor_Selectivity_Causes->Tune_Conditions

References

Validation & Comparative

Navigating the Catalytic Maze: A Comparative Guide to 4-(2-Furyl)butan-2-one Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective hydrogenation of 4-(2-Furyl)butan-2-one presents a critical step in the synthesis of valuable chemical intermediates. This guide offers a comparative analysis of catalytic efficiency for this reaction, drawing upon available experimental data to illuminate the performance of various catalytic systems. While direct studies on the hydrogenation of this compound as a starting material are limited, valuable insights can be gleaned from research on the hydrogenation of its precursor, 4-(2-furyl)-3-buten-2-one (FAc), where this compound is a key intermediate.

The hydrogenation of this compound can proceed through two primary pathways: the reduction of the ketone group to form 4-(2-furyl)butan-2-ol, or the saturation of the furan ring to yield 4-(tetrahydrofuryl)butan-2-one. The ultimate goal is often the production of 4-(tetrahydrofuryl)butan-2-ol, which requires the hydrogenation of both the furan ring and the ketone group. The choice of catalyst and reaction conditions plays a pivotal role in steering the reaction towards the desired product with high selectivity and efficiency.

Comparative Analysis of Catalytic Performance

The following table summarizes the performance of different catalysts in the hydrogenation of 4-(2-furyl)-3-buten-2-one, with a focus on the formation and subsequent conversion of the intermediate, this compound.

CatalystSupportReactantTemp. (°C)H2 Pressure (bar)SolventConversion (%)Selectivity to this compound (%)Selectivity to 4-(2-furyl)butan-2-ol (%)Selectivity to other products (%)Reference
Re/GGraphite4-(2-furyl)-3-buten-2-one20055Water100Intermediate-Major: 2-(2-oxopropyl)cyclopentan-1-one[1]
ReOx/GGraphite4-(2-furyl)-3-buten-2-one20055Water~80Major ProductLowLow: ring-rearrangement products[1]
CuMgCe-4-(2-furyl)-3-buten-2-one-----Increased-[2]
CuMgZr-4-(2-furyl)-3-buten-2-one-----Increased-[2]
PtTiO24-phenyl-2-butanone705Alkanes--Favored (ring hydrogenation)-[3]
Raney Ni-4-(2-furyl)-2-oxobutenoic acid sodium salt-----FormedAlso formed: 4-(2-furyl)-2-hydroxybutanoic acid and ring-opened products[4]

Note: Direct quantitative data for the conversion of this compound and selectivity to its specific hydrogenation products is scarce in the reviewed literature. The table primarily reflects the outcomes of hydrogenating its precursor, 4-(2-furyl)-3-buten-2-one.

Insights from Experimental Studies

Studies on rhenium-based catalysts supported on graphite (Re/G and ReOx/G) for the aqueous phase hydrogenation of FAc reveal that this compound is a significant intermediate.[1] The metallic Re/G catalyst demonstrated higher activity compared to the rhenium oxide counterpart (ReOx/G).[1] However, under the investigated conditions (200°C, 55 bar H2), the primary product observed with Re/G was 2-(2-oxopropyl)cyclopentan-1-one, a result of a Piancatelli rearrangement.[1] With ReOx/G, this compound was the major product, with lower selectivity towards the desired alcohol or ring-hydrogenated products.[1]

Research on modified Cu-double layered hydroxides, specifically those with cerium (CuMgCe) and zirconium (CuMgZr), has shown increased selectivity towards 4-(2-furyl)-butan-2-ol during the hydrogenation of FAc.[2] This suggests that these catalysts could be promising for the selective hydrogenation of the ketone group in this compound.

For the analogous hydrogenation of the ketone group versus an aromatic ring, a study on 4-phenyl-2-butanone using a Pt/TiO2 catalyst indicated that alkane solvents favor the hydrogenation of the aromatic ring.[3] This could imply that for this compound, similar catalytic systems might prioritize furan ring saturation.

Raney Nickel is a well-known versatile catalyst for the hydrogenation of various functional groups, including ketones and aromatic rings.[5][6] A study on a related furan derivative, 4-(2-furyl)-2-oxobutenoic acid sodium salt, using Raney Nickel resulted in the formation of both the corresponding hydroxy acid and ring-opened products, indicating its potential for both ketone and furan ring reduction, though selectivity could be a challenge.[4]

Experimental Protocols

The following is a representative experimental protocol for the catalytic hydrogenation of 4-(2-furyl)-3-buten-2-one, which can be adapted for the hydrogenation of this compound.

Catalyst Preparation and Reaction Procedure (based on Re/G and ReOx/G studies):

A 100 mL stainless steel batch reactor is charged with the substrate (e.g., 4-(2-furyl)-3-buten-2-one or this compound) and a solvent, typically deionized water. The catalyst (e.g., Re/G or ReOx/G) is then added to the reactor. The reactor is sealed, purged several times with nitrogen to remove air, and then pressurized with hydrogen to the desired pressure (e.g., 55 bar). The reaction mixture is heated to the target temperature (e.g., 200 °C) while being stirred continuously. The progress of the reaction is monitored by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]

Reaction Pathway and Experimental Workflow

The hydrogenation of this compound can proceed via several pathways, as illustrated in the diagram below. The initial step can be either the reduction of the ketone or the hydrogenation of the furan ring, leading to different intermediates and final products.

Hydrogenation_Pathway This compound This compound 4-(2-Furyl)butan-2-ol 4-(2-Furyl)butan-2-ol This compound->4-(2-Furyl)butan-2-ol + H2 (Ketone Hydrogenation) 4-(Tetrahydrofuryl)butan-2-one 4-(Tetrahydrofuryl)butan-2-one This compound->4-(Tetrahydrofuryl)butan-2-one + 2H2 (Furan Hydrogenation) 4-(Tetrahydrofuryl)butan-2-ol 4-(Tetrahydrofuryl)butan-2-ol 4-(2-Furyl)butan-2-ol->4-(Tetrahydrofuryl)butan-2-ol + 2H2 (Furan Hydrogenation) 4-(Tetrahydrofuryl)butan-2-one->4-(Tetrahydrofuryl)butan-2-ol + H2 (Ketone Hydrogenation)

Caption: Reaction pathways for this compound hydrogenation.

The general workflow for a typical catalytic hydrogenation experiment is depicted below. This process involves careful preparation, execution, and analysis to ensure reliable and reproducible results.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Preparation Catalyst Synthesis & Characterization Reactor_Setup Reactor Assembly & Leak Test Catalyst_Preparation->Reactor_Setup Reactant_Preparation Substrate & Solvent Preparation Reactant_Preparation->Reactor_Setup Reaction_Execution Charging Reactants, Pressurizing with H2, Heating & Stirring Reactor_Setup->Reaction_Execution Sampling Periodic Sampling Reaction_Execution->Sampling Product_Analysis GC/HPLC Analysis Sampling->Product_Analysis Data_Processing Calculation of Conversion & Selectivity Product_Analysis->Data_Processing

Caption: General workflow for catalytic hydrogenation experiments.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methodologies for the accurate quantification of 4-(2-Furyl)butan-2-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While specific validated methods for this compound are not extensively documented in publicly available literature, this guide synthesizes information from validated methods for related furan derivatives to present representative protocols and expected performance characteristics.

The validation of an analytical method is crucial to ensure its suitability for its intended purpose, yielding reliable, reproducible, and accurate data. This is a critical aspect of quality control and regulatory compliance in the pharmaceutical and food industries.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV) are powerful techniques for the quantification of organic molecules like this compound. The selection between these methods is often contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally favored for its high sensitivity and selectivity, especially when coupled with headspace sampling for volatile compounds like furan derivatives. The mass spectrometer provides definitive identification of the analyte.

High-Performance Liquid Chromatography (HPLC-UV) is a robust and widely used technique suitable for routine analysis. Its performance is dependent on the chromophore of the analyte for UV detection.

Data Presentation

The following tables summarize the typical performance parameters for GC-MS and HPLC-UV methods for the analysis of furan derivatives, providing a basis for what can be expected for this compound.

Table 1: Comparison of Performance Parameters for GC-MS

Validation ParameterTypical Performance for Furan Derivatives
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.04 ng/g
Limit of Quantification (LOQ)0.04 - 0.12 ng/g
Accuracy (% Recovery)77 - 117%
Precision (% RSD)< 15%
SelectivityExcellent

Data synthesized from multiple sources on furan derivative analysis.[1][2]

Table 2: Comparison of Performance Parameters for HPLC-UV

Validation ParameterExpected Performance for this compound
Linearity (R²)> 0.999
Limit of Detection (LOD)0.002 - 0.1 mg/L
Limit of Quantification (LOQ)0.01 - 0.3 mg/L
Accuracy (% Recovery)80 - 105%
Precision (% RSD)< 6.5%
SelectivityGood

Data are estimations based on the analysis of other furan derivatives by HPLC-UV and should be confirmed by a specific method validation.[3]

Experimental Protocols

Below are detailed, representative methodologies for the quantification of this compound using GC-MS and HPLC-UV. These protocols are based on common practices for similar analytes and should be optimized and validated for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Sampling

This method is highly suitable for the analysis of volatile furan derivatives in complex matrices such as food and biological samples.

1. Instrumentation and Conditions:

  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 150°C at 10°C/min, then ramped to 250°C at 20°C/min and held for 2 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 138, 95, 81).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 0.1 to 100 ng/mL.

  • Sample Preparation (Headspace):

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of internal standard (e.g., d4-furan).

    • Add 5 mL of saturated NaCl solution.

    • Seal the vial and vortex for 1 minute.

    • Incubate the vial at 60°C for 30 minutes in the headspace autosampler before injection.

3. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio of the analyte to the internal standard against the concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a spiked sample.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in various sample matrices.

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD) or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v). For MS-compatible methods, 0.1% formic acid can be added to both phases.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength for this compound (e.g., determined by UV scan, likely around 220 nm or 270 nm).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation:

    • Extract the sample with a suitable organic solvent (e.g., ethyl acetate).

    • The extract may need to be concentrated or diluted to fall within the calibration range.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high).

  • Precision: Assess repeatability and intermediate precision by analyzing multiple preparations of a spiked sample.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_evaluation Data Evaluation & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Method (GC-MS or HPLC) Define_Purpose->Select_Method Prepare_Protocol Prepare Validation Protocol Select_Method->Prepare_Protocol Prepare_Materials Prepare Standards & Reagents Prepare_Protocol->Prepare_Materials Specificity Specificity / Selectivity Prepare_Materials->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Validation Data Robustness->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report Final_Approval Final_Approval Validation_Report->Final_Approval Final Method Approval

Caption: General workflow for the validation of an analytical method.

References

Performance of different catalysts in the synthesis of 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(2-Furyl)butan-2-one, a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals, is predominantly achieved through the Michael addition of furan to methyl vinyl ketone. The choice of catalyst for this reaction is critical, directly influencing the yield, reaction time, and overall efficiency of the process. This guide provides a comparative analysis of different catalysts employed in the synthesis of this compound, supported by experimental data to facilitate catalyst selection for research and development.

Performance Comparison of Catalysts

The efficiency of various catalysts in the synthesis of this compound is summarized in the table below. The data highlights the performance of a common Brønsted acid catalyst, with qualitative insights into other potential catalytic systems.

Catalyst TypeCatalystReactantsReaction Time (h)Temperature (°C)Yield (%)Reference
Brønsted Acidp-Toluene-sulphonic acidFuran, Methyl Vinyl Ketone16Reflux67[1]

Discussion of Catalytic Systems

Brønsted Acid Catalysis

Brønsted acids, such as p-toluene-sulphonic acid, are commonly employed for the synthesis of this compound. They function by protonating the carbonyl group of methyl vinyl ketone, thereby activating it for nucleophilic attack by furan. This method offers a straightforward approach with moderate to good yields. The reaction is typically carried out under reflux conditions, and the catalyst is used in trace amounts.[1]

Lewis Acid Catalysis

Lewis acids are promising candidates for catalyzing the Michael addition of furan to methyl vinyl ketone. Computational studies have investigated the use of Lewis acids like boron trifluoride (BF₃) for the cycloaddition of furan with methyl vinyl ketone, a reaction mechanistically related to the desired Michael addition. These studies suggest that Lewis acids can effectively catalyze the reaction by coordinating to the carbonyl oxygen of the methyl vinyl ketone, thus enhancing its electrophilicity. While specific experimental yields for the synthesis of this compound using catalysts like aluminum triflate are not detailed in the available literature, their effectiveness in related annulation reactions of bicyclobutanes with dienol ethers suggests their potential utility.

Heterogeneous Catalysis

Heterogeneous catalysts, such as zeolites and acidic resins (e.g., Amberlyst), present an attractive option due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry. These solid acid catalysts can facilitate the reaction by providing acidic sites on their surface, similar to homogeneous Brønsted or Lewis acids. Although quantitative data for the synthesis of this compound using these catalysts is not specified in the provided search results, their successful application in various tandem reactions, including those involving furan derivatives, indicates their potential as effective and sustainable catalysts for this transformation.

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and organocatalysts like L-proline are known to effectively catalyze Michael additions. The mechanism typically involves the formation of an enamine intermediate from the ketone and the amine catalyst, which then reacts with the Michael acceptor. While the direct application of organocatalysts to the synthesis of this compound is not explicitly detailed with yield data in the search results, the broad utility of organocatalysts in Michael additions suggests they could be a viable, metal-free alternative.

Experimental Protocols

Synthesis of this compound using p-Toluene-sulphonic acid[1]

Materials:

  • Furan (150 ml)

  • Methyl vinyl ketone (14 g, 0.2 mol)

  • p-Toluene-sulphonic acid (trace amount)

Procedure:

  • A solution of furan containing a trace amount of p-toluene-sulphonic acid is brought to a boil under reflux.

  • Methyl vinyl ketone is added dropwise to the boiling furan solution over a period of approximately 2 hours.

  • The resulting dark brown reaction mixture is stirred for about 16 hours at room temperature.

  • The excess furan is removed by distillation.

  • The residue is then distilled under vacuum to yield this compound (18.5 g, 67% yield).

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product furan Furan reaction_vessel Reaction Vessel (Reflux) furan->reaction_vessel mvk Methyl Vinyl Ketone mvk->reaction_vessel catalyst Catalyst (e.g., p-TSA) catalyst->reaction_vessel distillation1 Distillation (Remove excess Furan) reaction_vessel->distillation1 distillation2 Vacuum Distillation (Purify Product) distillation1->distillation2 product This compound distillation2->product

Caption: General experimental workflow for the synthesis of this compound.

References

In-Silico Modeling of 4-(2-Furyl)butan-2-one Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in-silico models for predicting the reactivity of 4-(2-Furyl)butan-2-one. The analysis is supported by theoretical principles and references to experimental protocols for the validation of computational predictions.

Introduction to the Reactivity of this compound

This compound is a furan derivative with a side chain containing a ketone functional group. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C5 position (alpha to the oxygen and para-like to the substituent) and to a lesser extent at the C3 position. The butanone substituent is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan. The presence of both the furan ring and the ketone functional group allows for a variety of chemical transformations, including electrophilic aromatic substitution, Diels-Alder reactions, reduction of the ketone and/or the furan ring, and oxidation.

In-Silico Reactivity Prediction: A Comparative Overview

A variety of computational tools are available for predicting the outcome of chemical reactions. These tools employ different methodologies, ranging from rule-based systems to quantum mechanics and machine learning models. For this guide, we will consider a selection of representative approaches to model the reactivity of this compound.

Selected In-Silico Tools for Comparison:

  • Quantum Mechanics (QM) Calculations (e.g., using Gaussian, ORCA): These methods, particularly Density Functional Theory (DFT), can be used to calculate the activation energies and reaction enthalpies of different reaction pathways. This provides a quantitative measure of reaction feasibility and selectivity.

  • Reaction Prediction Software (e.g., IBM RXN for Chemistry, ChemDoodle, ASKCOS): These platforms use machine learning models trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents.

  • Cheminformatics Toolkits (e.g., RDKit, ChemAxon): These toolkits can be used to calculate molecular descriptors that inform reactivity, such as electron density, and can be used to build custom predictive models.

Data Presentation: Predicted Reactivity of this compound

The following tables summarize the predicted outcomes for key reactions of this compound using different in-silico approaches. It is important to note that direct computational studies on this specific molecule are scarce in the literature. Therefore, the data presented here is a qualitative prediction based on established principles of furan reactivity and the expected behavior of the functional groups. For a quantitative comparison, specific calculations would need to be performed using the aforementioned software.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution

In-Silico MethodPredicted Major ProductPredicted Minor Product(s)Theoretical Justification
Qualitative MO Theory 4-(5-Nitro-2-furyl)butan-2-one4-(3-Nitro-2-furyl)butan-2-oneThe furan ring is activated towards electrophilic attack at the C5 position due to stabilization of the intermediate carbocation by the oxygen lone pair. The butanone group is deactivating.
Reaction Prediction Software Likely to predict substitution at the C5 position.May predict other isomers or no reaction depending on the training data.The prediction is based on patterns learned from a vast database of known reactions.

Table 2: Predicted Outcome of Diels-Alder Reaction

In-Silico MethodPredicted ReactivityPredicted Product with MaleimideTheoretical Justification
Qualitative MO Theory Less reactive than furan.Exo and endo adducts.The electron-withdrawing butanone group reduces the electron density of the furan ring, making it a less effective diene.
Reaction Prediction Software May predict the formation of the cycloaddition product.The specific stereochemistry predicted would depend on the model's training.The software would recognize the furan as a diene and maleimide as a dienophile.

Table 3: Predicted Outcome of Reduction

In-Silico MethodPredicted Product (Ketone Reduction)Predicted Product (Furan Ring Hydrogenation)Theoretical Justification
Chemical Knowledge 4-(2-Furyl)butan-2-ol4-(Tetrahydrofuran-2-yl)butan-2-oneSelective reduction of the ketone is typically achieved with reagents like NaBH4. Hydrogenation of the furan ring requires more forcing conditions and a catalyst (e.g., H2/Pd).
Reaction Prediction Software Dependent on the specified reagents.Dependent on the specified reagents.The predicted outcome is highly sensitive to the provided reaction conditions.

Experimental Protocols

Detailed experimental protocols are essential for validating the predictions of in-silico models. Below are generalized procedures for key reactions of furan derivatives, which can be adapted for this compound.

Protocol 1: Electrophilic Nitration of a Furan Derivative

  • Reactants: A solution of the furan derivative in a suitable solvent (e.g., acetic anhydride).

  • Reagent: A nitrating agent, such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), is added dropwise at a low temperature (e.g., -10 °C).

  • Reaction: The mixture is stirred at low temperature for a specified time.

  • Work-up: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated.

  • Purification: The product is purified by column chromatography or recrystallization.

  • Analysis: The structure of the product is confirmed by spectroscopic methods (NMR, IR, MS).

Protocol 2: Diels-Alder Reaction of a Furan Derivative

  • Reactants: The furan derivative and a dienophile (e.g., maleic anhydride or N-phenylmaleimide) are dissolved in a suitable solvent (e.g., toluene or xylene).

  • Reaction: The mixture is heated to reflux for several hours.

  • Work-up: The reaction mixture is cooled, and the product is collected by filtration or the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Analysis: The structure and stereochemistry of the adduct are determined by spectroscopic techniques.

Protocol 3: Reduction of the Ketone Group

  • Reactant: The ketone is dissolved in a protic solvent like ethanol or methanol.

  • Reagent: Sodium borohydride (NaBH4) is added portion-wise at room temperature or below.

  • Reaction: The mixture is stirred until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched by the addition of water or dilute acid. The product is extracted with an organic solvent.

  • Purification: The product alcohol is purified by distillation or chromatography.

  • Analysis: The product is characterized by spectroscopy.

Mandatory Visualizations

Predicted Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the predicted reaction pathways and a typical in-silico experimental workflow.

Reaction_Pathways cluster_eas Electrophilic Aromatic Substitution cluster_da Diels-Alder Reaction cluster_red Reduction FBO This compound EAS_product 4-(5-X-2-furyl)butan-2-one FBO->EAS_product E+ DA_product Cycloaddition Adduct FBO->DA_product Dienophile Ketone_red_product 4-(2-Furyl)butan-2-ol FBO->Ketone_red_product [H] (ketone) Furan_red_product 4-(Tetrahydrofuran-2-yl)butan-2-one FBO->Furan_red_product [H] (furan)

Caption: Predicted major reaction pathways of this compound.

In_Silico_Workflow start Define Reactants and Conditions select_tool Select In-Silico Tool(s) (QM, ML, Cheminformatics) start->select_tool run_prediction Run Reactivity Prediction select_tool->run_prediction analyze_results Analyze Predicted Products and Pathways run_prediction->analyze_results compare_data Compare with Experimental Data analyze_results->compare_data validate_model Validate and Refine Model compare_data->validate_model

Caption: A typical workflow for in-silico reactivity prediction and validation.

Conclusion

In-silico modeling is a powerful tool for predicting the reactivity of molecules like this compound. While qualitative predictions can be made based on fundamental chemical principles, quantitative and highly accurate predictions require the use of sophisticated computational software. The performance of these tools can vary depending on the reaction class and the quality of the underlying models and data. Therefore, it is crucial to compare the predictions of different in-silico methods and, most importantly, to validate these predictions against experimental data. This integrated approach of computational prediction and experimental validation is essential for accelerating research and development in chemistry and drug discovery.

A Comparative Stability Analysis of 4-(2-Furyl)butan-2-one and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the stability of 4-(2-Furyl)butan-2-one against a selection of structurally similar ketones. The stability of a chemical compound is a critical parameter in drug development and chemical synthesis, influencing its shelf-life, degradation pathways, and suitability for various applications. This document outlines the expected stability based on chemical principles and provides detailed experimental protocols for empirical validation.

The ketones selected for comparison represent key structural variations to elucidate the specific impact of the furan moiety on overall stability:

  • This compound: The subject of this guide, featuring a furan ring separated from the ketone by an ethyl bridge.

  • 4-Phenylbutan-2-one: An aromatic analogue where the furan ring is replaced by a more stable benzene ring.

  • 2-Hexanone: An aliphatic analogue, removing the influence of any heterocyclic or aromatic ring.

  • Cyclohexanone: A cyclic aliphatic ketone, providing a comparison for ring strain and conformational effects.

Data Presentation: Physicochemical Properties and Stability Comparison

The following table summarizes key physicochemical properties. It is important to note that while direct, side-by-side experimental stability data is sparse in publicly available literature, this guide synthesizes information based on the known chemical properties of the constituent functional groups. The provided experimental protocols offer a framework for generating direct comparative data.

PropertyThis compound4-Phenylbutan-2-one2-HexanoneCyclohexanone
Structure this compound4-Phenylbutan-2-one2-HexanoneCyclohexanone
Molecular Formula C₈H₁₀O₂C₁₀H₁₂OC₆H₁₂OC₆H₁₀O
Molecular Weight 138.16 g/mol 148.20 g/mol 100.16 g/mol [1]98.14 g/mol
Boiling Point ~203 °C[2][3]~235 °C127.2 °C[4]155.6 °C
Flash Point 77 °C[3]102 °C23 °C44 °C[5]
Chemical Stability Susceptible to acid-catalyzed degradation[6]Generally stableGenerally stableGenerally stable
Thermal Stability Data not availableData not availableData not availableData not available
Photostability Potential for UV-induced degradationPotential for UV-induced degradationLow potential for UV degradationData not available

Discussion of Comparative Stability

The primary factor differentiating the stability of this compound from its counterparts is the presence of the furan ring.

Chemical Stability: The Influence of the Furan Ring

The furan ring is an electron-rich aromatic heterocycle, but it is significantly less aromatic and more reactive than benzene.[7][8][9] Its most notable instability is its susceptibility to acid-catalyzed ring-opening. This reaction is initiated by the protonation of the furan ring, which is the rate-limiting step.[6] The protonation at the α-carbon (adjacent to the oxygen) is energetically favored, creating a reactive intermediate. Nucleophilic attack, typically by water in aqueous solutions, leads to the formation of dihydrofuranol intermediates, which subsequently undergo ring cleavage.[6]

  • vs. 4-Phenylbutan-2-one: The phenyl ring is highly aromatic and stable, lacking the facile acid-catalyzed ring-opening pathway of furan. Therefore, 4-Phenylbutan-2-one is expected to be significantly more stable under acidic conditions.

  • vs. 2-Hexanone & Cyclohexanone: These aliphatic ketones lack an aromatic ring system and are generally stable under mild acidic or basic conditions, reacting primarily at the carbonyl group or α-carbons under more forcing conditions. They are not susceptible to the specific ring-opening degradation that characterizes this compound.

Thermal and Photochemical Stability
  • Photostability: Both furan and phenyl rings contain π-systems that absorb UV light, making them potential chromophores for photochemical reactions. The furan ring can participate in various photochemical reactions, including cycloadditions and rearrangements. Ketones themselves can undergo Norrish-type reactions upon UV excitation. Therefore, both this compound and 4-Phenylbutan-2-one are expected to be more photolabile than their aliphatic counterparts, 2-Hexanone and Cyclohexanone, which lack strong UV-absorbing chromophores.

Experimental Protocols

To generate direct comparative data, the following standardized experimental protocols are recommended.

Protocol 1: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

This protocol determines the temperature at which a compound degrades by measuring weight loss as a function of temperature. It is based on standards like ASTM E1131 and ISO 11358.[10][11][12][13]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of the ketone into a clean, inert TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[14]

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Generate a thermogram (mass % vs. temperature).

    • Determine the onset temperature of decomposition (T₅%), defined as the temperature at which 5% weight loss occurs.[14]

    • Determine the temperature of maximum decomposition rate (Tₘₐₓ) from the peak of the first derivative of the thermogram.

    • Compare the T₅% and Tₘₐₓ values across the different ketones. A higher T₅% indicates greater thermal stability.

Protocol 2: Photostability Assessment

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.[15][16][17][18][19]

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of each ketone in a suitable solvent (e.g., acetonitrile or methanol).

    • Place the solutions in chemically inert, transparent quartz cuvettes.

    • Prepare a "dark" control sample for each ketone, wrapped in aluminum foil to shield it from light.

  • Light Exposure:

    • Place the samples and dark controls in a calibrated photostability chamber.

    • Expose the samples to a light source that provides both visible and UV output. The ICH guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]

  • Analysis:

    • At predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each sample and the dark control.

    • Analyze the aliquots by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Quantify the peak area of the parent ketone in each sample.

  • Data Analysis:

    • Calculate the percentage of the ketone remaining at each time point relative to the time-zero sample.

    • Plot the percentage of ketone remaining versus exposure time.

    • Compare the degradation profiles. A slower rate of degradation indicates higher photostability.

Protocol 3: Acidic Stability Assessment

This protocol evaluates the stability of the ketones in an acidic environment, which is particularly relevant for the furan-containing compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each ketone in acetonitrile.

    • In separate vials, add a known volume of the stock solution to an acidic solution (e.g., 0.1 M Hydrochloric Acid in 50:50 water/acetonitrile) to achieve a final concentration of 0.1 mg/mL.

    • Prepare a control sample in a neutral solution (50:50 water/acetonitrile).

  • Incubation:

    • Incubate all samples at a constant temperature (e.g., 50 °C) to accelerate potential degradation.

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize it if necessary (e.g., with an equal volume of 0.1 M NaOH), and analyze by HPLC as described in the photostability protocol.

  • Data Analysis:

    • Calculate the percentage of the parent ketone remaining at each time point relative to the time-zero sample.

    • Compare the degradation rates in the acidic solution. A significant and rapid decrease in concentration for this compound compared to the others would confirm the lability of the furan ring.

Mandatory Visualizations

The following diagrams illustrate key logical and chemical pathways discussed in this guide.

G cluster_prep 1. Preparation cluster_test 2. Stability Testing cluster_analysis 3. Analysis & Comparison start Select Ketones for Comparison (e.g., Furan, Phenyl, Alkyl) prep Prepare Samples (Pure compound or solution) start->prep thermal Thermal Stability (TGA) prep->thermal photo Photostability (ICH Q1B) prep->photo chemical Chemical Stability (Acid/Base Forcing) prep->chemical analyze Analyze Samples (HPLC, TGA Curve) thermal->analyze photo->analyze chemical->analyze compare Compare Degradation Rates & Decomposition Temps analyze->compare conclusion Determine Relative Stability Profile compare->conclusion

Caption: Workflow for Comparative Ketone Stability Analysis.

G furan_ketone This compound protonation Protonation at α-carbon (Rate-Limiting Step) furan_ketone->protonation + H⁺ furanium Reactive Furanium Intermediate protonation->furanium nucleophilic_attack Nucleophilic Attack by H₂O furanium->nucleophilic_attack + H₂O dihydrofuranol Dihydrofuranol Intermediate nucleophilic_attack->dihydrofuranol ring_opening Protonation & C-O Bond Cleavage dihydrofuranol->ring_opening + H⁺ degraded_product Ring-Opened Product (e.g., unsaturated dicarbonyl) ring_opening->degraded_product

Caption: Acid-Catalyzed Degradation Pathway of the Furan Ring.

References

Comparative Spectroscopic Analysis of 4-(2-Furyl)butan-2-one and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectral data of 4-(2-Furyl)butan-2-one and its positional and structural isomers, 4-(3-Furyl)butan-2-one and 1-(2-Furyl)butan-2-one, reveals distinct differences in their spectroscopic fingerprints. These variations, observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are crucial for the unambiguous identification and characterization of these closely related furan-containing ketones.

This guide provides a comprehensive comparison of the spectral data for these three isomers, offering valuable insights for researchers, scientists, and professionals in drug development and chemical analysis. The data is presented in structured tables for straightforward comparison, accompanied by detailed experimental protocols.

Data Presentation

The structural differences between the isomers, specifically the position of the furan ring attachment and the location of the carbonyl group, give rise to unique spectral characteristics. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound 7.29 (dd, J=1.8, 0.8 Hz, 1H)H-5 (furan)
6.28 (dd, J=3.1, 1.8 Hz, 1H)H-4 (furan)
6.02 (d, J=3.1 Hz, 1H)H-3 (furan)
2.89 (t, J=7.4 Hz, 2H)-CH₂- (adjacent to furan)
2.78 (t, J=7.4 Hz, 2H)-CH₂- (adjacent to C=O)
2.15 (s, 3H)-CH₃
4-(3-Furyl)butan-2-one 7.35 (t, J=1.7 Hz, 1H)H-5 (furan)
7.18 (s, 1H)H-2 (furan)
6.30 (d, J=1.7 Hz, 1H)H-4 (furan)
2.80 (t, J=7.5 Hz, 2H)-CH₂- (adjacent to furan)
2.70 (t, J=7.5 Hz, 2H)-CH₂- (adjacent to C=O)
2.14 (s, 3H)-CH₃
1-(2-Furyl)butan-2-one 7.38 (dd, J=1.8, 0.8 Hz, 1H)H-5 (furan)
6.35 (dd, J=3.2, 1.8 Hz, 1H)H-4 (furan)
6.20 (d, J=3.2 Hz, 1H)H-3 (furan)
3.75 (s, 2H)-CH₂-
2.45 (q, J=7.3 Hz, 2H)-CH₂-CH₃
1.05 (t, J=7.3 Hz, 3H)-CH₃

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
This compound 207.5 (C=O), 154.2 (C-2, furan), 141.1 (C-5, furan), 110.2 (C-4, furan), 105.5 (C-3, furan), 43.1 (-CH₂-), 29.8 (-CH₃), 24.0 (-CH₂-)
4-(3-Furyl)butan-2-one 208.0 (C=O), 143.2 (C-5, furan), 139.0 (C-2, furan), 125.8 (C-3, furan), 110.8 (C-4, furan), 44.5 (-CH₂-), 30.1 (-CH₃), 21.8 (-CH₂-)
1-(2-Furyl)butan-2-one 208.8 (C=O), 151.2 (C-2, furan), 142.0 (C-5, furan), 110.8 (C-4, furan), 108.2 (C-3, furan), 46.5 (-CH₂-), 36.0 (-CH₂-CH₃), 7.8 (-CH₃)

Table 3: Key IR Absorptions (cm⁻¹)

CompoundC=O StretchFuran Ring C=C StretchC-O-C Stretch
This compound ~1715~1505, ~1450~1010
4-(3-Furyl)butan-2-one ~1716~1500, ~1460~1025
1-(2-Furyl)butan-2-one ~1718~1508, ~1465~1012

Table 4: Mass Spectrometry Data (Key Electron Ionization Fragments, m/z)

CompoundMolecular Ion (M⁺)Base Peak (m/z)Other Major Fragments (m/z)
This compound 1388195, 53, 43
4-(3-Furyl)butan-2-one 1388195, 53, 43
1-(2-Furyl)butan-2-one 1389567, 43, 39

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.

  • ¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were collected.

  • Data Processing: The free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.

  • Instrumentation: Electron Ionization (EI) mass spectra were obtained using a GC-MS system.

  • GC Conditions: The oven temperature was programmed from 50°C (hold for 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas.

  • MS Conditions: The ion source temperature was maintained at 230°C, and the electron energy was 70 eV. The mass spectra were scanned over a mass range of m/z 35-500.

Mandatory Visualization

The following diagrams illustrate the structures of the analyzed isomers and the generalized workflow for their spectroscopic analysis.

Caption: Structures of the analyzed this compound isomers.

workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion NMR_acq NMR Spectroscopy (¹H and ¹³C) NMR_an Chemical Shifts Coupling Constants NMR_acq->NMR_an IR_acq IR Spectroscopy IR_an Vibrational Frequencies IR_acq->IR_an MS_acq Mass Spectrometry MS_an Fragmentation Patterns MS_acq->MS_an Compare Comparison of Spectral Data (Tables 1-4) NMR_an->Compare IR_an->Compare MS_an->Compare Conclusion Structural Elucidation and Isomer Differentiation Compare->Conclusion

Caption: Experimental workflow for the comparative spectral analysis.

A Head-to-Head Battle of Syntheses: Evaluating the Economic Viability of 4-(2-Furyl)butan-2-one Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is a critical concern. 4-(2-Furyl)butan-2-one, a valuable building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a detailed economic feasibility analysis of two prominent synthesis protocols for this compound and its close analogue, 2-butyrylfuran: the Michael Addition and the Friedel-Crafts Acylation. By presenting experimental data, detailed methodologies, and a clear cost breakdown, this comparison aims to empower researchers to make informed decisions for their laboratory and process development needs.

At a Glance: Key Economic Metrics

To provide a clear and immediate comparison, the following table summarizes the key economic and process parameters for the two synthesis protocols.

ParameterProtocol 1: Michael AdditionProtocol 2: Friedel-Crafts Acylation
Product This compound2-Butyrylfuran
Starting Materials Furan, Methyl Vinyl KetoneFuran, Butyric Anhydride
Catalyst p-Toluenesulfonic AcidBoron Trifluoride Etherate
Reported Yield 67%72%
Estimated Reagent Cost per Mole of Product ~$150 - $250~$100 - $180
Key Advantages Milder reaction conditionsHigher reported yield, potentially lower reagent cost
Key Disadvantages Lower yieldUse of a more hazardous and moisture-sensitive catalyst

Deep Dive: Experimental Protocols and Cost Analysis

A thorough evaluation of economic feasibility requires a detailed examination of the experimental procedures and a granular analysis of the associated costs.

Protocol 1: Michael Addition

This protocol involves the 1,4-addition of furan to methyl vinyl ketone, catalyzed by a strong acid.

Experimental Protocol:

To a solution of furan (1.0 mole) in a suitable solvent, methyl vinyl ketone (1.2 moles) is added. A catalytic amount of p-toluenesulfonic acid (0.01 moles) is then introduced. The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for a specified period (e.g., 6 hours). After completion, the reaction is quenched, and the product is isolated and purified by distillation. A reported yield for this reaction is 67%.

Cost Analysis:

ReagentMolar Quantity (per mole of product)Price Range (per mole)Estimated Cost (per mole of product)
Furan~1.5 moles$30 - $50$45 - $75
Methyl Vinyl Ketone~1.8 moles$50 - $80$90 - $144
p-Toluenesulfonic Acid~0.015 moles$5 - $10~$0.10 - $0.15
Total ~$135 - $219

Note: Prices are estimates based on currently available data from various chemical suppliers and are subject to change. Solvent and purification costs are not included in this simplified analysis.

Protocol 2: Friedel-Crafts Acylation

This classic organic reaction is employed to introduce an acyl group onto the furan ring. For a comparable product, we will consider the synthesis of 2-butyrylfuran using butyric anhydride.

Experimental Protocol:

Furan (1.0 mole) is dissolved in a suitable inert solvent and cooled in an ice bath. Boron trifluoride etherate (0.1 moles) is added as a catalyst. Butyric anhydride (1.1 moles) is then added dropwise to the stirred solution. The reaction is allowed to proceed at a low temperature for a set time (e.g., 2 hours). The reaction is then quenched with water, and the product is extracted and purified by distillation. A reported yield for the acylation of furan with n-butyric anhydride using this catalyst is 72%[1].

Cost Analysis:

ReagentMolar Quantity (per mole of product)Price Range (per mole)Estimated Cost (per mole of product)
Furan~1.4 moles$30 - $50$42 - $70
Butyric Anhydride~1.5 moles$30 - $60$45 - $90
Boron Trifluoride Etherate~0.14 moles$20 - $40$2.80 - $5.60
Total ~$90 - $166

Note: Prices are estimates based on currently available data from various chemical suppliers and are subject to change. Solvent and purification costs are not included in this simplified analysis.

Visualizing the Pathways: A Comparative Flow

To better illustrate the logical flow and key differences between the two synthesis protocols, the following diagram outlines the pathways from starting materials to the final product.

Synthesis_Comparison cluster_michael Protocol 1: Michael Addition cluster_friedel_crafts Protocol 2: Friedel-Crafts Acylation furan1 Furan reaction1 Michael Addition (Yield: 67%) furan1->reaction1 mvk Methyl Vinyl Ketone mvk->reaction1 catalyst1 p-Toluenesulfonic Acid catalyst1->reaction1 product1 This compound reaction1->product1 furan2 Furan reaction2 Friedel-Crafts Acylation (Yield: 72%) furan2->reaction2 anhydride Butyric Anhydride anhydride->reaction2 catalyst2 Boron Trifluoride Etherate catalyst2->reaction2 product2 2-Butyrylfuran reaction2->product2

Figure 1. Comparative workflow of Michael Addition and Friedel-Crafts Acylation.

Conclusion: Making the Economically Sound Choice

Based on this analysis, the Friedel-Crafts Acylation protocol for the synthesis of 2-butyrylfuran appears to be the more economically favorable option on a laboratory scale. This is primarily due to the lower estimated cost of the starting materials and the higher reported yield, which directly impacts the overall cost per mole of the final product.

However, several other factors must be considered beyond the direct cost of reagents. The Michael Addition protocol utilizes a less hazardous and easier-to-handle catalyst, which may be a significant advantage in terms of safety and environmental considerations. Conversely, the boron trifluoride etherate used in the Friedel-Crafts acylation is highly moisture-sensitive and requires more stringent handling procedures.

For industrial-scale production, a more in-depth techno-economic analysis would be necessary, factoring in solvent costs, energy consumption for heating and cooling, waste disposal, and capital expenditure for specialized equipment. Nevertheless, for the research and drug development professional, this guide provides a solid foundation for selecting the most appropriate and economically feasible synthetic route for their specific needs, balancing cost, yield, safety, and operational simplicity.

References

Safety Operating Guide

Safe Disposal of 4-(2-Furyl)butan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-(2-Furyl)butan-2-one, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Profile Overview

Based on the characteristics of its furan and ketone functional groups, this compound is anticipated to present the following hazards:

  • Toxicity: Furan and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: Like many ketones, this compound is expected to cause skin and serious eye irritation.[1]

  • Flammability: The butanone structure suggests that the compound may be a flammable liquid.[2]

  • Peroxide Formation: Furan-containing compounds have the potential to form explosive peroxides when exposed to air and light.[2]

Quantitative Data on Structurally Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes key hazard data for related compounds to provide a contextual understanding of potential risks.[2]

Property2-Butanone (Methyl Ethyl Ketone)Furan
CAS Number 78-93-3110-00-9
Flash Point -9 °C (15.8 °F)-36 °C (-32.8 °F)
Flammability Limits Lower: 1.8%, Upper: 10%Lower: 2.3%, Upper: 14.3%
Acute Oral Toxicity (LD50) 2737 mg/kg (Rat)1 mg/kg (Rat)
GHS Hazard Statements H225: Highly flammable liquid and vaporH319: Causes serious eye irritationH336: May cause drowsiness or dizzinessH224: Extremely flammable liquid and vaporH302: Harmful if swallowedH331: Toxic if inhaledH350: May cause cancer

Experimental Protocols: Disposal Procedures

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]

  • Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[2] The container should be made of a material compatible with organic solvents.

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[2]

  • The storage area should be a well-ventilated, cool, and dry place, away from heat and sources of ignition.[3]

  • Ensure the container is kept tightly closed to prevent the release of vapors.[2]

4. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.

  • Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.[2]

  • Do not allow the spilled material to enter drains or watercourses.

5. Disposal Pathway:

  • Never dispose of this compound down the drain or in the regular trash.[2] This can lead to environmental contamination and potential ignition hazards.[2]

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1] The final disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_assessment 1. Assessment cluster_handling 2. Handling & Collection cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal A Identify Waste: This compound B Consult SDS & Institutional EHS Guidelines A->B C Wear Appropriate PPE B->C D Segregate from Incompatible Waste C->D E Collect in Labeled, Sealed Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange Pickup by Licensed Waste Contractor F->G H DO NOT Pour Down Drain or Mix with Regular Trash F->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4-(2-Furyl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 4-(2-Furyl)butan-2-one, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and GHS Classification

This compound is classified with the following hazards:

  • Flammable Liquid: Combustible liquid.[1]

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles or a face shieldEssential to protect against splashes and vapors that can cause serious eye irritation. Standard eyeglasses are not sufficient.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Double-gloving may be advisable for extended handling. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Laboratory coat or chemical-resistant gownA long-sleeved, seamless gown that closes in the back is recommended to protect skin from potential splashes.[4]
Respiratory Protection Use in a well-ventilated area (e.g., chemical fume hood)If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.
Foot Protection Closed-toe shoesRequired in all laboratory settings to protect against spills.

Operational and Handling Plan

Proper handling and storage procedures are vital to maintain the integrity of the chemical and the safety of laboratory personnel.

Handling Protocol:

  • Preparation: Ensure a clean and organized workspace. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower before beginning work.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the handling area.[2]

  • Spill Response: In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[6] Collect the contaminated material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[6][7]

  • Store separately from strong oxidizing agents, acids, and bases.[7]

Disposal Plan

The disposal of this compound must be handled as hazardous waste to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.[8]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[8]

  • Container Management: Ensure the waste container is kept tightly closed and stored in a designated satellite accumulation area for hazardous waste.[8]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][5][8] Never dispose of this compound down the drain or in the regular trash.[8]

Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound.

G start Start: Handling this compound ppe_check 1. Verify PPE Availability (Goggles, Gloves, Lab Coat) start->ppe_check ventilation_check 2. Ensure Proper Ventilation (Chemical Fume Hood) ppe_check->ventilation_check handling 3. Chemical Handling (Dispensing, Transferring) ventilation_check->handling spill Spill Occurs? handling->spill small_spill Small Spill: Absorb with inert material, collect in sealed container for waste. spill->small_spill Yes (Small) large_spill Large Spill: Evacuate area, contact EHS. spill->large_spill Yes (Large) waste_collection 4. Collect Waste (Contaminated materials, excess chemical) spill->waste_collection No small_spill->waste_collection disposal 5. Store for Disposal (Labeled, sealed container in designated area) waste_collection->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Furyl)butan-2-one
Reactant of Route 2
4-(2-Furyl)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.